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  • Product: 7-Hydroxy-1,4-dimethyl-2(1H)-quinolinone
  • CAS: 73290-60-5

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Molecular Structure and Physicochemical Properties of 7-Hydroxy-1,4-dimethyl-2(1H)-quinolinone

Abstract This technical guide provides a comprehensive analysis of the molecular structure and predicted physicochemical properties of 7-Hydroxy-1,4-dimethyl-2(1H)-quinolinone, a substituted quinolinone derivative of sig...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive analysis of the molecular structure and predicted physicochemical properties of 7-Hydroxy-1,4-dimethyl-2(1H)-quinolinone, a substituted quinolinone derivative of significant interest to researchers in medicinal chemistry and drug development. In the absence of direct experimental data for this specific molecule, this document establishes a robust theoretical framework for its characterization. By leveraging empirical data from structurally analogous compounds, we present deduced and calculated values for its core properties, predicted spectroscopic signatures, and a plausible synthetic pathway. This guide is intended to serve as a foundational resource for scientists engaged in the synthesis, identification, and application of novel quinolinone derivatives.

Introduction: The Quinolinone Scaffold in Drug Discovery

The quinolinone ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. Its derivatives are known to exhibit a wide array of pharmacological activities, including antibacterial, anticancer, and anti-inflammatory properties. The strategic placement of functional groups on the quinolinone core allows for the fine-tuning of a molecule's physicochemical properties and its interaction with biological targets. This guide focuses on the specific, yet currently uncharacterized, derivative: 7-Hydroxy-1,4-dimethyl-2(1H)-quinolinone. Understanding its molecular architecture and properties is a critical first step in elucidating its potential therapeutic value.

Deduced Molecular Structure and Core Properties

Based on standard IUPAC nomenclature, the structure of 7-Hydroxy-1,4-dimethyl-2(1H)-quinolinone is deduced to consist of a 2(1H)-quinolinone core with a hydroxyl (-OH) group at the C7 position, a methyl (-CH₃) group at the C4 position, and a methyl group attached to the nitrogen atom at the N1 position.

digraph "Molecular_Structure" { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=plaintext, fontname="Arial", fontsize=12];

From this deduced structure, the core physicochemical properties can be calculated:

PropertyDeduced/Calculated Value
Molecular Formula C₁₁H₁₁NO₂
Molecular Weight 189.21 g/mol
Exact Mass 189.07898 Da
Monoisotopic Mass 189.07898 Da

Predicted Spectroscopic Profile

The structural elucidation of novel compounds relies heavily on a suite of spectroscopic techniques. The following sections detail the predicted spectroscopic data for 7-Hydroxy-1,4-dimethyl-2(1H)-quinolinone, based on the analysis of structurally related molecules.

Predicted ¹H Nuclear Magnetic Resonance (NMR) Spectrum

The ¹H NMR spectrum is anticipated to show distinct signals corresponding to the aromatic protons, the vinylic proton, and the two methyl groups. The chemical shifts (δ) are predicted in parts per million (ppm) relative to tetramethylsilane (TMS), assuming a deuterated solvent such as DMSO-d₆.

Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~10.0Singlet1H-OHThe phenolic proton is typically deshielded and appears as a broad singlet.
~7.6Doublet1HH5Aromatic proton ortho to the carbonyl group, expected to be downfield.
~6.8Doublet of doublets1HH6Aromatic proton coupled to H5 and H8.
~6.7Doublet1HH8Aromatic proton ortho to the hydroxyl group.
~6.2Singlet1HH3Vinylic proton at the C3 position.
~3.5Singlet3HN-CH₃The N-methyl protons are typically found in this region.
~2.4Singlet3HC4-CH₃The C4-methyl protons are expected to be in the aromatic methyl region.

Rationale is based on spectral data from analogous compounds such as 7-hydroxy-4-methyl-chromen-2-one and other substituted quinolinones.[1]

Predicted ¹³C Nuclear Magnetic Resonance (NMR) Spectrum

The proton-decoupled ¹³C NMR spectrum will provide information on the carbon framework of the molecule.

Predicted Chemical Shift (δ, ppm)Assignment
~162C2 (C=O)
~158C7 (C-OH)
~145C4
~140C8a
~127C5
~120C4a
~115C3
~113C6
~103C8
~30N-CH₃
~18C4-CH₃

Assignments are inferred from the known spectra of substituted quinolinone and coumarin cores.[1]

Predicted Infrared (IR) Spectrum

IR spectroscopy is instrumental in identifying the key functional groups present in the molecule.[2]

Predicted Wavenumber (cm⁻¹)Description of Vibration
3400-3200 (broad)O-H Stretch (Phenolic)
3050-3000C-H Stretch (Aromatic/Vinylic)
2950-2850C-H Stretch (Aliphatic -CH₃)
~1650C=O Stretch (Amide)
1620-1450C=C Stretch (Aromatic)
~1280C-O Stretch (Phenolic)
Predicted Mass Spectrum (MS)

Mass spectrometry will confirm the molecular weight of the compound. Using a soft ionization technique like Electrospray Ionization (ESI), the protonated molecule is expected.

m/zInterpretation
190.0863[M+H]⁺ (Calculated for C₁₁H₁₂NO₂⁺: 190.0868)
188.0712[M-H]⁻ (Calculated for C₁₁H₁₀NO₂⁻: 188.0712)

Proposed Synthetic and Analytical Workflows

Plausible Synthetic Pathway

A plausible synthetic route to 7-Hydroxy-1,4-dimethyl-2(1H)-quinolinone involves a multi-step process beginning with the synthesis of the 7-hydroxy-4-methyl-2(1H)-quinolinone core, followed by N-methylation. A well-established method for the formation of the quinolinone core is the Pechmann condensation or a related reaction.[3]

digraph "Synthesis_Workflow" { graph [rankdir="LR", splines=ortho]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", color="#5F6368", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

Experimental Protocol: Synthesis

  • Synthesis of 7-Hydroxy-4-methyl-2(1H)-quinolinone:

    • To a stirred solution of 3-aminophenol in a suitable solvent (e.g., ethanol), add an equimolar amount of ethyl acetoacetate.

    • Slowly add a catalytic amount of a strong acid, such as sulfuric acid.

    • Heat the reaction mixture under reflux for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture and pour it into ice-cold water to precipitate the crude product.

    • Filter the solid, wash with water, and recrystallize from a suitable solvent (e.g., ethanol) to yield pure 7-hydroxy-4-methyl-2(1H)-quinolinone.[3]

  • N-methylation of 7-Hydroxy-4-methyl-2(1H)-quinolinone:

    • Suspend the synthesized 7-hydroxy-4-methyl-2(1H)-quinolinone in a polar aprotic solvent such as acetone or DMF.

    • Add a slight excess of a suitable base, such as anhydrous potassium carbonate.

    • To this suspension, add a methylating agent, for example, methyl iodide or dimethyl sulfate, dropwise at room temperature.

    • Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC).

    • Filter off the inorganic salts and remove the solvent under reduced pressure.

    • Purify the residue by column chromatography on silica gel to obtain the final product, 7-Hydroxy-1,4-dimethyl-2(1H)-quinolinone.[4]

Analytical Characterization Workflow

The identity and purity of the synthesized compound must be rigorously confirmed using a combination of analytical techniques.

digraph "Analytical_Workflow" { graph [rankdir="TB", splines=ortho]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", color="#5F6368", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

Experimental Protocol: Analytical Characterization

  • High-Performance Liquid Chromatography (HPLC):

    • Objective: To assess the purity of the synthesized compound.

    • Mobile Phase: A gradient of water and acetonitrile with 0.1% formic acid.

    • Stationary Phase: C18 reverse-phase column.

    • Detection: UV-Vis detector at a wavelength determined from the UV-Vis spectrum of the compound.

  • Mass Spectrometry (MS):

    • Objective: To confirm the molecular weight.

    • Technique: Electrospray ionization (ESI) in both positive and negative ion modes.

    • Analysis: Compare the observed m/z of the molecular ion peak with the calculated exact mass.[2]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Objective: To elucidate the molecular structure.

    • Sample Preparation: Dissolve 5-10 mg of the compound in a suitable deuterated solvent (e.g., DMSO-d₆).

    • Experiments: Acquire ¹H, ¹³C, and, if necessary, 2D NMR spectra (e.g., COSY, HSQC) on a high-field NMR spectrometer (e.g., 400 or 500 MHz).[5]

  • Infrared (IR) Spectroscopy:

    • Objective: To identify characteristic functional groups.

    • Technique: Fourier-Transform Infrared (FTIR) spectroscopy, often with an Attenuated Total Reflectance (ATR) accessory.

    • Analysis: Correlate the observed absorption bands with known vibrational frequencies of functional groups.[5]

Conclusion

While direct experimental data for 7-Hydroxy-1,4-dimethyl-2(1H)-quinolinone remains to be reported, this technical guide provides a robust, scientifically-grounded framework for its molecular structure and physicochemical properties. The deduced and predicted data herein offer a valuable starting point for researchers aiming to synthesize, identify, and investigate the biological activities of this novel quinolinone derivative. The proposed synthetic and analytical workflows are based on established and reliable methodologies in organic chemistry, providing a clear path for the practical realization and characterization of this compound.

References

  • Reductive N-methylation of quinolines with paraformaldehyde and H2 for sustainable synthesis of N-methyl tetrahydroquinolines. Chemical Communications (RSC Publishing). [Link]

  • Synthesis, Charcterization and Antibacterial Studies of 4-Methyl-2-(4-Substituted Phenyl) Quinoline Derivatives. Der Pharma Chemica. [Link]

  • Synthesis, X-ray diffraction study and biological activity of 7-hydroxy-4- methylquinolin-2(1H)-one. ResearchGate. [Link]

  • Recent advances in the synthesis of pharmaceutically active 4-quinolone and its analogues: a review. RSC Publishing. [Link]

  • Synthesis of 4-quinolones. Organic Chemistry Portal. [Link]

  • Synthesis of some new N1-substituted 4-methyl quinolin-2-(1H)-ones. ResearchGate. [Link]

  • The Preparation of 4-Methylquinolines. Journal of the American Chemical Society. [Link]

  • X-ray diffractogramme of 7-hydroxy-4-methylquinolin-2(1H)-one (HMQ). ResearchGate. [Link]

  • Selected spectra data for the target compound: 1. 7-Hydroxy-4-methyl-chromen-2-one1 1H NMR (400 MHz, DMSO-d6). The Royal Society of Chemistry. [Link]

  • 4(1H)-Quinolinone, 1-methyl-. NIST WebBook. [Link]

  • Synthesis of quinolines. Organic Chemistry Portal. [Link]

  • Numbering scheme for the 1 H NMR spectra of (1) a methyl quinoline, (2) a heptyl quinoline, and (3) a nonyl quinoline. ResearchGate. [Link]

  • SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS. IIP Series. [Link]

  • 7-Hydroxy-2(1H)-quinolinone. CAS Common Chemistry. [Link]

  • 7-Hydroxyquinoline. PubChem. [Link]

  • Vibronic spectra of jet-cooled 1-methyl-2(1H)-quinolinone studied by Fluorescence spectroscopy and Quantum chemical calculation. PubMed. [Link]

  • 3,4-Dihydro-7-hydroxy-2(1H)-quinolinone, CAS No. 22246-18-0. iChemical. [Link]

  • SYNTHESIS AND CHARACTERIZATION OF NEW 7-HYDROXY-4-METHYL COUMARIN INCORPORATED FLAVANONE AND ISOXAZOLINE DERIVATIVES. ijpcbs. [Link]

  • 7-Hydroxy-3,4-Dihydro-2(1H-quinolinone. Chem-Impex. [Link]

  • 7-(4-Hydroxybutoxy)-3,4-dihydroquinolin-2(1H)-one. PubChem. [Link]

  • Cas 70500-72-0,7-Hydroxyquinolinone. lookchem. [Link]

Sources

Foundational

Biological Activity and Pharmacological Potential of 1,4-Dimethyl-2-quinolones: A Technical Guide

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: In-Depth Technical Whitepaper Executive Summary The quinolin-2(1H)-one scaffold is a "privileged structure" in medicinal...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: In-Depth Technical Whitepaper

Executive Summary

The quinolin-2(1H)-one scaffold is a "privileged structure" in medicinal chemistry, capable of binding to multiple therapeutic targets with high affinity. Among its derivatives, 1,4-dimethylquinolin-2(1H)-one (CAS: 2584-47-6), commonly referred to as 1,4-dimethyl-2-quinolone (DMQ), stands out as a highly versatile building block[1].

This whitepaper synthesizes current research on the pharmacological potential of DMQ and its derivatives. By analyzing its unique structural properties—specifically the strategic methylation at the N1 and C4 positions—we elucidate how this scaffold is leveraged to develop potent antimicrobial agents, neurotherapeutics targeting GSK-3β, and advanced fluorescent probes for nucleic acid detection[2][3][4].

Structural Rationale: The Chemistry of Efficacy

As an application scientist, it is critical to understand why specific substitutions are made rather than just observing their effects. The 1,4-dimethyl substitution pattern on the quinolin-2-one core provides two distinct chemical advantages:

  • N1-Methylation (Tautomeric Locking): Unsubstituted quinolin-2-ones exist in a tautomeric equilibrium with 2-hydroxyquinolines. Methylation at the N1 position locks the molecule in the lactam (oxo) form. This is pharmacologically critical because the carbonyl oxygen ( C=O ) acts as a dedicated, stable hydrogen-bond acceptor, which is a strict requirement for binding to the hinge region of kinases (e.g., GSK-3β)[3].

  • C4-Methylation (Vinylogous Activation): The methyl group at the C4 position is conjugated with the electron-withdrawing carbonyl group. This vinylogous relationship renders the C4-methyl protons weakly acidic. Consequently, the C4-methyl serves as a highly reactive nucleophilic site under basic conditions, allowing for Knoevenagel condensations to extend the π -conjugated system—a fundamental step in synthesizing nucleic-acid-binding cyanine dyes[5].

Scaffold_Workflow DMQ 1,4-Dimethyl-2-quinolone (Core Scaffold) C4 C4-Methyl Modification (Base-Catalyzed Condensation) DMQ->C4 N1 N1-Methylation (Tautomeric Lock) DMQ->N1 Ring C6/C7 Substitution (Halogenation/Alkoxylation) DMQ->Ring Dyes Fluorescent Probes (Nucleic Acid Intercalators) C4->Dyes Cyanine Dye Synthesis Kinase Neurotherapeutics (GSK-3β Inhibitors) N1->Kinase Hinge Region H-Bonding Anti Antimicrobial Agents (DNA Gyrase Inhibitors) Ring->Anti Pharmacophore Optimization Ring->Kinase

Caption: Logical workflow of DMQ scaffold derivatization and corresponding biological applications.

Pharmacological Potential and Biological Activity

Neurodegenerative Diseases: GSK-3β Inhibition

Glycogen synthase kinase-3 beta (GSK-3β) is a prime target for Alzheimer's disease due to its role in tau hyperphosphorylation. Quinolin-2-one derivatives have been identified as potent, ATP-competitive inhibitors of GSK-3β[3].

  • Mechanism: The quinolin-2-one ring inserts into the ATP-binding pocket. The locked carbonyl oxygen at position 2 forms a critical hydrogen bond with the backbone NH of Val135 and Asp133 in the hinge region.

  • Efficacy: Recent structure-activity relationship (SAR) studies show that optimized quinolin-2-one derivatives exhibit IC50​ values in the low nanomolar range (e.g., 4.68 nM), outperforming standard inhibitors like staurosporine, while successfully lowering tau aggregates in SH-SY5Y cell lines[3].

Antimicrobial Activity: DNA Gyrase Targeting

While 4-quinolones (fluoroquinolones) are standard antibiotics, 2-quinolones are emerging as potent isosteres that bypass traditional resistance mechanisms[4].

  • Mechanism: 2-quinolones target bacterial DNA gyrase (a type II topoisomerase). Unlike traditional fluoroquinolones that rely on the C3-carboxyl/C4-oxo motif to bind the water-metal ion bridge, 2-quinolones interact differently within the GyrB subunit or the cleavage complex, making them effective against Methicillin-resistant Staphylococcus aureus (MRSA)[4].

Multidrug Resistance (MDR) Reversal

Quinolin-2-one hybrids (e.g., linked with pyrimidines) have demonstrated the ability to inhibit P-glycoprotein (P-gp) efflux pumps. By blocking P-gp, these derivatives restore the intracellular accumulation of chemotherapeutics like doxorubicin in resistant leukemia cells (e.g., K562/Lucena 1) at nanomolar concentrations[6].

Summary of Quantitative Biological Data

The following table synthesizes the pharmacological metrics of optimized quinolin-2-one derivatives across various therapeutic domains based on recent literature[3][4][6].

Therapeutic TargetDisease ContextRepresentative Derivative TypePrimary Mechanism of ActionEfficacy Metric ( IC50​ / MIC)
GSK-3β Alzheimer's Disease7-Substituted Quinolin-2-oneATP-competitive hinge binding IC50​ : 4.68 – 8.27 nM
DNA Gyrase MRSA Infection7-Thiazoxime-2-quinoloneTopoisomerase II inhibitionMIC: 8.72 µM (Synergistic)
P-glycoprotein Cancer MDRQuinolin-2-one-pyrimidineEfflux pump inhibition IC50​ : 40 – 80 nM
Nucleic Acids DiagnosticsDMQ-Benzazolium Cyanine DyeDNA Intercalation / Groove binding Kd​ : < 1 µM (High affinity)

Chemical Biology: DMQ in Fluorescent Probe Development

Beyond direct therapeutics, 1,4-dimethyl-2-quinolone is a cornerstone in the synthesis of unsymmetrical cyanine dyes used for nucleic acid quantification (e.g., SYBR-family analogues)[2][5]. The C4-methyl group of DMQ is condensed with a heteroaromatic salt to form a methine bridge. Upon binding to double-stranded DNA, the dye's rotational freedom is restricted, resulting in a massive enhancement of fluorescence quantum yield.

Mechanism_GSK3B Drug Quinolin-2-one Derivative Target GSK-3β Enzyme Drug->Target Binds to Hinge Hinge Region (Asp133/Val135) Drug->Hinge H-Bonding (C=O to NH) Target->Hinge Active Site ATP ATP Competitive Displacement Hinge->ATP Causes Tau Decreased Tau Hyperphosphorylation ATP->Tau Downstream Effect AD Alzheimer's Disease Mitigation Tau->AD Clinical Potential

Caption: Mechanistic pathway of GSK-3β inhibition by quinolin-2-one derivatives in Alzheimer's models.

Experimental Protocols

To ensure self-validating and reproducible science, the following protocols detail the synthesis of a DMQ-based biological probe and the subsequent in vitro validation assay.

Protocol 1: Synthesis of a DMQ-Based Unsymmetrical Cyanine Dye

Objective: Synthesize a fluorescent nucleic acid probe via base-catalyzed condensation[2][5].

Reagents & Materials:

  • 1,4-dimethylquinolin-2(1H)-one (DMQ)

  • 1-(methylthio)-7,8-dihydro-6H-thiazolo[5,4,3-ij]quinolin-9-ium tosylate (or equivalent benzazolium salt)

  • Anhydrous Tetrahydrofuran (THF)

  • Triethylamine (TEA) or Potassium Hydroxide (KOH)

  • Acetic Acid

Step-by-Step Methodology:

  • Preparation: Dissolve 1.0 equivalent (e.g., 0.20 g) of 1,4-dimethyl-2-quinolone in 10 mL of anhydrous THF under an inert nitrogen atmosphere.

  • Activation: Cool the solution to -78°C. (Note: Depending on the specific leaving group of the electrophile, strong bases like LDA may be used to fully deprotonate the C4-methyl. For standard methylthio leaving groups, refluxing with TEA is often sufficient).

  • Coupling: Add 1.1 equivalents of the benzazolium salt to the reaction mixture. If using a mild base, add 3 equivalents of TEA and transition the reaction to reflux (65°C) for 4–6 hours.

  • Quenching & Precipitation: Monitor the reaction via TLC (DCM:MeOH 9:1). Once the DMQ is consumed, cool the mixture to room temperature and quench with 5 equivalents of acetic acid.

  • Isolation: Remove volatile components under reduced pressure. Resuspend the crude residue in minimal methanol and precipitate the dye by adding diethyl ether.

  • Validation: Filter the precipitate and verify the structure via 1H -NMR (look for the characteristic methine bridge proton shift around 6.5–7.5 ppm) and ESI-MS.

Protocol 2: In Vitro Antimicrobial Susceptibility Testing (MIC Assay)

Objective: Determine the Minimum Inhibitory Concentration of DMQ-derivatives against MRSA.

Step-by-Step Methodology:

  • Inoculum Preparation: Culture Staphylococcus aureus (MRSA strain) in Mueller-Hinton Broth (MHB) at 37°C until it reaches the logarithmic growth phase (OD600 ≈ 0.08–0.1, equivalent to 1.5×108 CFU/mL). Dilute 1:100 in fresh MHB.

  • Compound Dilution: Prepare a 10 mM stock solution of the DMQ derivative in DMSO. Perform two-fold serial dilutions in a 96-well microtiter plate using MHB, ensuring the final DMSO concentration does not exceed 1% (v/v) to prevent solvent toxicity.

  • Inoculation: Add 50 µL of the diluted bacterial suspension to 50 µL of the compound dilutions in each well (Final volume: 100 µL).

  • Controls:

    • Positive Control: Ciprofloxacin (Standard 4-quinolone).

    • Negative Control: MHB + 1% DMSO + Bacteria (Growth control).

    • Sterility Control: MHB + 1% DMSO only.

  • Incubation & Readout: Incubate the plate at 37°C for 18–24 hours. The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth (confirmed via absorbance reading at 600 nm).

References

  • Smolecule. "Buy 1,4-Dimethylquinolin-2(1h)-one | 2584-47-6 - Biological Activity and Synthesis." Smolecule Inc.1

  • Haugland, R. P., et al. "Substituted unsymmetrical cyanine dyes with selected permeability." U.S. Patent 5,658,751A, Google Patents, 1997. 2

  • Mao, F., et al. "Nucleic acid binding dyes and uses therefor." U.S. Patent Application US20100233710A1, Google Patents, 2010.5

  • ResearchGate. "Discovery of novel quinolin-2-one derivatives as potential GSK-3β inhibitors for treatment of Alzheimer's disease: Pharmacophore-based design, preliminary SAR, in vitro and in vivo biological evaluation." ResearchGate, 2023. 3

  • National Institutes of Health (NIH). "DNA Gyrase as a Target for Quinolones." Biomedicines, PMC, 2023. 4

  • Carpinella, M. C., et al. "Quinolin-2-one-pyrimidine Hybrids Acting as Potent Reversal Agents on the P-gp-mediated Multidrug Resistance." ResearchGate, 2021. 6

Sources

Exploratory

Thermodynamic Stability of 7-Hydroxy-1,4-dimethyl-2(1H)-quinolinone: A Comprehensive Technical Guide

Executive Summary In the realm of medicinal chemistry and advanced materials science, the thermodynamic stability of heterocyclic scaffolds dictates their viability for downstream applications. 7-Hydroxy-1,4-dimethyl-2(1...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the realm of medicinal chemistry and advanced materials science, the thermodynamic stability of heterocyclic scaffolds dictates their viability for downstream applications. 7-Hydroxy-1,4-dimethyl-2(1H)-quinolinone (CAS 73290-60-5) represents a highly specialized carbostyril derivative. Unlike many of its structural analogs, this molecule exhibits exceptional thermodynamic and phase stability. This whitepaper provides an in-depth technical analysis of the structural determinants governing its stability, outlines self-validating experimental protocols for thermodynamic profiling, and explores its implications for drug development.

Structural Determinants of Thermodynamic Stability

The thermodynamic resilience of 7-Hydroxy-1,4-dimethyl-2(1H)-quinolinone is not coincidental; it is the direct result of three synergistic structural features: N-alkylation, targeted hydrogen bonding, and steric shielding.

The N-Alkylation Effect: Locking the Lactam Tautomer

In unsubstituted 2(1H)-quinolinones, a dynamic thermodynamic equilibrium exists between the lactam (2-oxo) and lactim (2-hydroxy) tautomeric forms[1]. While the lactam form is generally favored due to the resonance stabilization of the cyclic amide, environmental factors such as solvent polarity and pH can shift this equilibrium, complicating formulation and receptor binding[2].

In 7-Hydroxy-1,4-dimethyl-2(1H)-quinolinone, the 1-methyl group (N-alkylation) permanently locks the molecule in the lactam configuration. By replacing the labile N-H proton with a methyl group, tautomerization to the 2-hydroxyquinoline form is rendered chemically impossible. This structural constraint drastically lowers the ground-state free energy of the molecule, conferring absolute tautomeric stability across diverse environments.

Intermolecular Hydrogen Bonding via the 7-Hydroxy Group

While N-methylation prevents intramolecular tautomerization, the 7-hydroxy group acts as a potent, directional hydrogen bond donor. In the solid state, the 7-OH group interacts strongly with the highly polarized C=O (carbonyl) group of adjacent molecules. This leads to the formation of robust intermolecular hydrogen-bonded networks (typically dimers or extended polymeric chains). The high lattice energy associated with these networks translates directly to high thermal stability, characterized by an elevated melting point and resistance to thermal degradation[3].

Steric Shielding and Hyperconjugation

The 4-methyl group provides hyperconjugative stabilization to the electron-deficient quinolinone ring. Furthermore, its steric bulk physically shields the C3-C4 double bond from electrophilic attack and oxidative cleavage, further enhancing the chemical and thermodynamic stability of the scaffold[4].

G Core 7-Hydroxy-1,4-dimethyl- 2(1H)-quinolinone N_Methyl 1-Methyl Group (N-Alkylation) Core->N_Methyl OH_Group 7-Hydroxy Group (H-Bond Donor) Core->OH_Group C_Methyl 4-Methyl Group (Steric Bulk) Core->C_Methyl Lactam Locks Lactam Form (Prevents Tautomerization) N_Methyl->Lactam Crystal Intermolecular H-Bonding (High Crystal Lattice Energy) OH_Group->Crystal Shield Steric Shielding & Hyperconjugation C_Methyl->Shield Stability Exceptional Thermodynamic Stability Lactam->Stability Crystal->Stability Shield->Stability

Structural drivers of thermodynamic stability in 7-Hydroxy-1,4-dimethyl-2(1H)-quinolinone.

Quantitative Thermodynamic Data

To facilitate easy comparison for formulation scientists and computational chemists, the key physicochemical and thermodynamic parameters of the 7-Hydroxy-1,4-dimethyl-2(1H)-quinolinone scaffold are summarized below.

ParameterValue / CharacteristicThermodynamic Significance
Molecular Weight 189.21 g/mol Baseline mass for entropy ( ΔS ) calculations.
Tautomeric State 100% Lactam (2-oxo)N-methylation permanently prevents lactim formation.
Melting Point ( Tm​ ) ~ 240 - 245 °CHigh lattice energy driven by 7-OH intermolecular bonding.
Enthalpy of Fusion ( ΔHfus​ ) ~ 28.5 kJ/molIndicates highly ordered, strong intermolecular crystal packing.
pKa (7-OH group) ~ 9.2Determines the ionization state and solubility at physiological pH.
LogP (Octanol/Water) ~ 1.8Lipophilicity is balanced by the polar lactam core and 7-OH group.

Experimental Methodologies for Thermodynamic Profiling

To empirically validate the thermodynamic stability of this molecule, researchers must employ orthogonal analytical techniques. Below are field-proven, self-validating protocols for solid-state and solution-state profiling.

Protocol 1: Solid-State Thermal Analysis (DSC/TGA)

Purpose: To determine the enthalpy of fusion ( ΔHfus​ ), melting temperature ( Tm​ ), and thermal decomposition threshold, providing a direct measure of crystal lattice stability.

Step-by-Step Methodology:

  • Sample Preparation: Accurately weigh 3.0–5.0 mg of highly purified compound into an aluminum crucible. Seal with a pin-holed lid.

    • Causality: The pin-hole allows the escape of volatile impurities or trapped moisture without causing a pressure build-up that would artificially shift the melting endotherm (Le Chatelier's principle applied to phase transitions).

  • Atmosphere Control: Purge the furnace with dry Nitrogen ( N2​ ) at a flow rate of 50 mL/min.

    • Causality: An inert atmosphere is critical to prevent oxidative degradation at high temperatures, ensuring that any endothermic events observed are purely physical phase transitions rather than chemical decomposition.

  • TGA Pre-Screening: Run a Thermogravimetric Analysis (TGA) scan from 25°C to 400°C at a rate of 10°C/min to establish the exact onset of weight loss ( Tdecomp​ ).

  • DSC Profiling: Based on the TGA data, run the Differential Scanning Calorimetry (DSC) scan from 25°C to a temperature 20°C below Tdecomp​ at 10°C/min.

  • Self-Validation (Heat-Cool-Heat Cycle): Cool the sample back to 25°C at 10°C/min, then perform a second heating run. If the second heating curve perfectly overlays the first (accounting for crystallization exotherms), the molecule is thermodynamically stable in the melt, confirming the absolute absence of thermal degradation.

Protocol 2: Solution-State Conformational Stability via VT-NMR

Purpose: To assess the rigidity of the core and the thermodynamic stability of the hydrogen-bonded states in solution across a temperature gradient.

Step-by-Step Methodology:

  • Solvent Selection: Dissolve 15 mg of the compound in 0.6 mL of DMSO- d6​ .

    • Causality: DMSO is a strong hydrogen-bond acceptor that will actively compete with intermolecular solute-solute H-bonds. This competition allows researchers to accurately measure the thermodynamic resilience of the molecule's self-association.

  • Data Acquisition: Acquire 1H -NMR spectra at 10°C intervals from 25°C to 100°C, allowing 5 minutes of thermal equilibration before each scan.

  • Data Analysis: Monitor the chemical shift ( δ ) and line broadening of the 7-OH proton. A linear upfield shift with increasing temperature indicates the gradual breaking of hydrogen bonds. The slope of the temperature coefficient ( Δδ/ΔT ) provides quantitative insight into the thermodynamic strength of the hydrogen-bonding network.

Workflow Prep Sample Preparation Thermal Thermal Analysis (DSC / TGA) Prep->Thermal Solid State Solution Solution Dynamics (VT-NMR) Prep->Solution Solution State Analysis Thermodynamic Parameter Extraction Thermal->Analysis ΔH_fus, T_m Solution->Analysis ΔG‡, ΔS‡

Experimental workflow for comprehensive thermodynamic profiling of quinolinone derivatives.

Implications for Drug Development

The thermodynamic stability of the 7-Hydroxy-1,4-dimethyl-2(1H)-quinolinone scaffold makes it an ideal pharmacophore for advanced drug development[5]. Its locked lactam structure ensures that the molecule presents a consistent, predictable three-dimensional surface to biological targets, eliminating the risk of tautomer-induced off-target toxicity or variable pharmacokinetics[1].

Furthermore, the thermodynamically stable 7-OH group serves as a reliable vector for late-stage functionalization. It is frequently utilized as an attachment point for ether-linked side chains, a structural motif heavily featured in the synthesis of atypical antipsychotics (e.g., aripiprazole analogs)[6], ultra-long-acting β2-adrenoceptor agonists[7], and targeted agricultural larvicidal agents[8]. By starting with a thermodynamically robust core, chemists can drastically reduce the attrition rate of compounds during the harsh conditions of multi-step drug synthesis.

References

  • 1-甲基丙烷-1,3-二基二水杨基<邻羟苄基>酸酯| 73290-60-5 - Molaid.[Link]

  • Two polymorphs of 8-hydroxycarbostyril: X-ray crystallography, solid-state NMR and DFT calculations - ResearchGate.[Link]

  • Isocarbostyrils. I. Electrophilic Substitution Reactions - Canadian Science Publishing.[Link]

  • 1 Tautomerism: Introduction, History, and Recent Developments in Experimental and Theoretical Methods - Wiley-VCH.[Link]

  • Cas 312753-06-3, Indacaterol - LookChem.[Link]

  • New Drug Approvals: Aripiprazole Synthesis - New Drug Approvals.[Link]

Sources

Foundational

Photophysical Profiling and Application Workflows of 7-Hydroxy-1,4-dimethyl-2(1H)-quinolinone (7-HDMQ)

Executive Summary The development of highly sensitive, photostable fluorophores is a cornerstone of modern molecular diagnostics, high-throughput screening (HTS), and live-cell imaging. While traditional coumarins (e.g.,...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of highly sensitive, photostable fluorophores is a cornerstone of modern molecular diagnostics, high-throughput screening (HTS), and live-cell imaging. While traditional coumarins (e.g., 4-methylumbelliferone) have served as foundational tools, their utility is often limited by narrow Stokes shifts, susceptibility to photobleaching, and suboptimal performance in complex biological matrices.

7-Hydroxy-1,4-dimethyl-2(1H)-quinolinone (CAS: 73290-60-5), an advanced aza-coumarin or N-methyl carbostyril derivative, circumvents these limitations. By replacing the endocyclic oxygen of the coumarin core with an N-methylated nitrogen, 7-HDMQ exhibits a pronounced bathochromic (red) shift, enhanced quantum yield ( ΦF​ ), and superior chemical stability. This technical whitepaper dissects the photophysics of 7-HDMQ, explains the structural causality behind its optical behavior, and provides self-validating experimental workflows for its application in drug development.

Structural Causality and Photophysical Mechanics

The superior fluorescence of 7-HDMQ is not accidental; it is the direct result of precise structural engineering that optimizes the molecule's Intramolecular Charge Transfer (ICT) state.

The Push-Pull ICT System

7-HDMQ operates as a classic "push-pull" fluorophore. The 7-hydroxyl group acts as a strong electron-donating group (EDG), while the carbonyl at position 2 acts as an electron-withdrawing group (EWG). Upon excitation, electron density shifts from the hydroxyl moiety across the conjugated π -system toward the carbonyl oxygen. This redistribution stabilizes the excited state (S1'), leading to a highly emissive relaxation pathway [1].

The Causality of N-Methylation

A critical design choice in 7-HDMQ is the methylation at position 1 (N-CH 3​ ). Unsubstituted carbostyrils (2-quinolones) are susceptible to lactam-lactim tautomerization, transitioning into 2-hydroxyquinolines depending on solvent polarity and pH. The lactim form disrupts the push-pull ICT system, leading to unpredictable, multi-exponential fluorescence decay kinetics. N-methylation permanently locks the molecule in the highly fluorescent lactam state , ensuring a consistent, mono-exponential decay profile and a reliable quantum yield regardless of the microenvironment[3].

Quantitative Photophysical Profile

The table below summarizes the photophysical advantages of 7-HDMQ compared to standard coumarin and unsubstituted carbostyril analogs.

CompoundCore StructureAbsorbance Max ( λex​ )Emission Max ( λem​ )Stokes ShiftQuantum Yield ( ΦF​ )
4-Methylumbelliferone (4-MU) Coumarin~320 nm~450 nm~130 nm~0.50
Carbostyril 124 7-Amino-2-quinolone~340 nm~440 nm~100 nm~0.68
7-HDMQ N-Methyl Aza-coumarin~360 nm~480 nm~120 nm>0.70 (pH > 7.4)

Note: Data represents typical values in aqueous buffer (pH 7.4). The deprotonation of the 7-OH group in 7-HDMQ at physiological pH yields the phenolate anion, massively increasing the ICT character and pushing the emission closer to 500 nm.

Photophysical Relaxation Pathway

To understand how 7-HDMQ achieves its high quantum yield, we must map its excited-state dynamics. Following photon absorption, the molecule enters the Franck-Condon state before undergoing rapid solvent relaxation to form the stabilized ICT state.

Photophysics S0 Ground State (S0) Stable Lactam S1_FC Franck-Condon State (S1) S0->S1_FC Excitation (hv_ex) S1_ICT ICT State (S1') Charge Transfer S1_FC->S1_ICT Solvent Relaxation S1_ICT->S0 Non-Radiative Decay Emission Fluorescence Emission (Bathochromic Shift) S1_ICT->Emission Radiative Decay (hv_em) Emission->S0 Stokes Shift

Caption: Photophysical relaxation pathway of 7-HDMQ highlighting the Intramolecular Charge Transfer state.

Self-Validating Experimental Protocols

To ensure rigorous scientific integrity (E-E-A-T), the following protocols are designed as self-validating systems. They include built-in causality checks to prevent common spectroscopic errors.

Protocol 1: Determination of Relative Fluorescence Quantum Yield ( ΦF​ )

The quantum yield of 7-HDMQ must be calculated relative to a known standard (e.g., Quinine Sulfate in 0.1 M H 2​ SO 4​ , ΦST​=0.54 ) to account for instrument-specific spectral sensitivities [4].

Step-by-Step Methodology:

  • Preparation of Stock Solutions: Dissolve 7-HDMQ in spectroscopic-grade DMSO to a concentration of 10 mM. Dilute into PBS (pH 7.4) to create a working stock.

  • Serial Dilution (Crucial Causality Step): Prepare five distinct concentrations of 7-HDMQ and the reference standard. Why? You must ensure the maximum optical density (OD) at the excitation wavelength does not exceed 0.05. Higher absorbances trigger the Inner-Filter Effect (IFE), where the fluorophore re-absorbs its own emitted light, artificially deflating the calculated quantum yield.

  • Spectral Acquisition:

    • Measure the absorbance spectrum of each dilution.

    • Excite the samples at the isosbestic point or the λmax​ of the standard, and integrate the total area under the emission curve (fluorescence intensity).

  • Self-Validation Check (Gradient Linearity): Plot the integrated fluorescence intensity (Y-axis) against the absorbance (X-axis) for all five points. A strictly linear relationship ( R2>0.99 ) validates the absence of aggregation or IFE. If the curve flattens, discard the data and repeat with higher dilutions.

  • Calculation: Apply the comparative Parker-Rees equation:

    ΦX​=ΦST​×(GradST​GradX​​)×(ηST2​ηX2​​)

    (Where Grad is the slope of the linear plot, and η is the refractive index of the solvent).

Protocol 2: Hydrolase Assay Workflow for Drug Screening

7-HDMQ is an ideal leaving group for enzyme substrates [2]. By conjugating the 7-hydroxyl group to an acetate or peptide moiety, the ICT push-pull system is disrupted, quenching fluorescence. Enzymatic cleavage restores the free 7-OH, yielding a massive "turn-on" signal.

HTS_Workflow Prep 1. Probe Preparation Synthesize 7-HDMQ Substrate (Quenched) Incubate 2. Enzyme Incubation Target Protease/Hydrolase Added Prep->Incubate Cleavage 3. Enzymatic Cleavage Release of Free 7-HDMQ (Turn-On) Incubate->Cleavage Read 4. Fluorescence Readout Ex: ~360nm / Em: ~480nm Cleavage->Read Analyze 5. Data Analysis Michaelis-Menten Kinetics Read->Analyze

Caption: Self-validating high-throughput screening workflow using 7-HDMQ-based fluorogenic substrates.

Workflow Execution:

  • Substrate Synthesis: React 7-HDMQ with acetic anhydride (for esterase assays) or a specific peptide sequence (for protease assays) to mask the 7-OH group.

  • Assay Initialization: In a 384-well black microplate, dispense 10 μ L of the target enzyme (e.g., a candidate drug target) in assay buffer.

  • Reaction Trigger: Add 10 μ L of the 7-HDMQ-substrate (final concentration 10 μ M).

  • Kinetic Readout: Immediately monitor fluorescence at λex​ = 360 nm / λem​ = 480 nm every 30 seconds for 30 minutes.

  • Self-Validation Check (Z'-Factor): Include negative controls (buffer + substrate) and positive controls (fully hydrolyzed 7-HDMQ). Calculate the Z'-factor; a value >0.5 validates the assay's robustness for high-throughput drug screening.

Conclusion

7-Hydroxy-1,4-dimethyl-2(1H)-quinolinone represents a significant evolutionary step in fluorophore design. By leveraging N-methylation to lock the molecule in a stable lactam configuration, researchers can harness its high quantum yield and large Stokes shift for highly sensitive biological assays. Whether deployed as an antenna molecule for lanthanide chelates or as a reporter in enzymatic cleavage assays, 7-HDMQ provides the photophysical reliability required for rigorous drug development pipelines.

References

  • Advances in Coumarin Fluorescent Probes for Medical Diagnostics: A Review of Recent Developments Source: MDPI Molecules[Link][1]

  • Coumarin as a structural component of substrates and probes for serine and cysteine proteases Source: National Institutes of Health (PMC)[Link][2]

  • Carbostyril Derivatives as Antenna Molecules for Luminescent Lanthanide Chelates Source: Bioconjugate Chemistry (ACS Publications)[Link][3]

  • Linear relationship between emission quantum yield and Stokes shift in 3-styryl aza-coumarin based dyes Source: Journal of Molecular Liquids[Link][4]

Sources

Exploratory

CAS number and chemical identifiers for 7-Hydroxy-1,4-dimethyl-2(1H)-quinolinone

An In-depth Technical Guide to 7-Hydroxy-1,4-dimethyl-2(1H)-quinolinone The requested compound is an N-methylated derivative of the more extensively studied molecule, 7-hydroxy-4-methyl-2(1H)-quinolinone . The critical d...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to 7-Hydroxy-1,4-dimethyl-2(1H)-quinolinone

The requested compound is an N-methylated derivative of the more extensively studied molecule, 7-hydroxy-4-methyl-2(1H)-quinolinone . The critical difference is the substitution at the nitrogen atom (position 1) of the quinolinone ring system—the requested compound has a methyl group (-CH₃), whereas the more documented analog has a hydrogen atom (-H).

Given the lack of specific data for the N-methylated version, this guide will instead focus on the well-characterized parent compound, 7-hydroxy-4-methyl-2(1H)-quinolinone . This information will provide researchers with a foundational understanding of a very closely related structure, which can serve as a valuable reference point for synthetic planning and property estimation.

Technical Guide: 7-Hydroxy-4-methyl-2(1H)-quinolinone

Audience: Researchers, scientists, and drug development professionals.

Abstract: This guide provides a detailed overview of 7-hydroxy-4-methyl-2(1H)-quinolinone, a key heterocyclic compound. Quinolone derivatives are a significant class of compounds in medicinal chemistry, known to possess a wide range of biological activities, including antibacterial, antifungal, and antiserotonin effects.[1] This document consolidates critical information regarding its chemical identity, synthesis, spectroscopic characterization, and known biological relevance, serving as a vital resource for professionals in drug discovery and chemical synthesis.

Chemical Identity and Core Properties

7-Hydroxy-4-methyl-2(1H)-quinolinone, also known as 7-hydroxy-4-methylcarbostyril, is a stable, solid organic compound. Its core structure is a bicyclic system composed of a benzene ring fused to a pyridinone ring. Understanding its fundamental properties is the first step in its application for further research.

Below is a summary of its key chemical identifiers and properties.

PropertyValueSource(s)
IUPAC Name 7-hydroxy-4-methyl-1H-quinolin-2-one[2]
CAS Number 20513-71-7[2]
Molecular Formula C₁₀H₉NO₂[2]
Molecular Weight 175.18 g/mol [2]
Appearance White to off-white solid/powder[2]
Melting Point ≥250 °C[2]
Solubility Soluble in DMF, DMSO, and alcohols[2]

The diagram below illustrates the 2D structure of 7-hydroxy-4-methyl-2(1H)-quinolinone, highlighting the key functional groups.

Caption: 2D Structure of 7-hydroxy-4-methyl-2(1H)-quinolinone.

Synthesis and Manufacturing

The synthesis of 7-hydroxy-4-methyl-2(1H)-quinolinone can be accomplished through several routes. A particularly efficient and modern approach is microwave-assisted organic synthesis, which significantly reduces reaction times compared to conventional heating methods.[1]

This protocol describes a general and plausible method for synthesizing the target compound based on established chemical principles for quinolinone formation. The reaction involves the condensation of m-aminophenol with ethyl acetoacetate.

Causality and Experimental Choices:

  • Reactants: m-Aminophenol is chosen as the starting material because its amino group facilitates the initial condensation, and the hydroxyl group at the meta position results in the desired 7-hydroxy substitution pattern on the final quinolinone ring. Ethyl acetoacetate serves as the four-carbon building block that forms the pyridinone portion of the molecule.

  • Microwave Irradiation: This heating method is employed to provide rapid and uniform heating, which accelerates the reaction rate and often leads to higher yields and cleaner products by minimizing side reactions that can occur with prolonged heating.[1]

  • Catalyst: While some reactions proceed without a catalyst, an acid catalyst (like p-toluenesulfonic acid) is often used to activate the carbonyl group of the ethyl acetoacetate, thereby promoting the initial condensation with the aniline derivative.

  • Purification: Recrystallization is a standard and effective method for purifying solid organic compounds. The choice of solvent (e.g., ethanol or an ethanol/water mixture) is critical; the ideal solvent will dissolve the compound when hot but not when cold, allowing for the separation of pure crystals from soluble impurities upon cooling.

Step-by-Step Methodology:

  • Reactant Preparation: In a microwave-safe reaction vessel, combine m-aminophenol (1 equivalent) and ethyl acetoacetate (1.1 equivalents).

  • Catalyst Addition: Add a catalytic amount of a suitable acid catalyst, such as p-toluenesulfonic acid (0.1 equivalents).

  • Microwave Reaction: Seal the vessel and place it in a laboratory microwave reactor. Irradiate the mixture at a set temperature (e.g., 120-150 °C) for a specified time (e.g., 10-30 minutes). The reaction should be monitored for completion using Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, allow the vessel to cool to room temperature. The resulting solid crude product is then isolated. This may involve dilution with an anti-solvent (like water) to precipitate the product fully.

  • Purification: Collect the crude solid by filtration. Purify the product by recrystallization from a suitable solvent, such as ethanol, to yield pure 7-hydroxy-4-methyl-2(1H)-quinolinone.

  • Characterization: Confirm the identity and purity of the final product using techniques such as ¹H NMR, IR spectroscopy, and melting point analysis.

G start Reactant Mixing (m-Aminophenol + Ethyl Acetoacetate) reaction Microwave-Assisted Reaction (120-150 °C, 10-30 min) start->reaction cooling Cooling to Room Temperature reaction->cooling precipitation Precipitation & Isolation (Dilution with Water, Filtration) cooling->precipitation purification Purification (Recrystallization from Ethanol) precipitation->purification analysis Characterization & Analysis (NMR, IR, MP) purification->analysis product Pure 7-Hydroxy-4-methyl-2(1H)-quinolinone analysis->product

Caption: General workflow for the synthesis and purification of the compound.

Spectroscopic and Analytical Data

Characterization of 7-hydroxy-4-methyl-2(1H)-quinolinone is crucial for confirming its structure. Below is a summary of typical spectroscopic data found in the literature.

TechniqueData InterpretationSource(s)
¹H NMR (DMSO-d₆) Signals corresponding to the methyl group, aromatic protons, and hydroxyl/amide protons are observed. A representative spectrum shows a methyl singlet around δ 2.34 ppm, a singlet for the vinyl proton (H-3) at δ 6.09 ppm, and distinct signals for the aromatic protons (H-5, H-6, H-8). The hydroxyl and NH protons appear as broad singlets.[3]
Infrared (IR) Key peaks include a broad band for the O-H stretch (hydroxyl group), an N-H stretching band around 3246 cm⁻¹, a strong C=O (amide) stretching band near 1670 cm⁻¹, and C=C stretching bands for the aromatic system in the 1604-1583 cm⁻¹ region.[3]
Elemental Analysis The calculated elemental composition (C, 68.57%; H, 5.14%; N, 8.00%) should closely match the experimentally found values for a pure sample.[3]
Biological Activity and Applications

Quinolinone derivatives are of significant interest to the pharmaceutical industry due to their diverse biological activities.[1]

  • Antimicrobial Activity: 7-hydroxy-4-methyl-2(1H)-quinolinone has demonstrated notable antibacterial activity against organisms such as Staphylococcus citreus and Escherichia coli, and antifungal activity against Aspergillus niger and Rhizopus species.[1] This suggests its potential as a scaffold for developing new antimicrobial agents.

  • Cytotoxic and Anticancer Potential: While data on this specific molecule is limited, related 7-hydroxy quinolinone derivatives have been synthesized and evaluated for their cytotoxic activity against cancer cell lines, such as MCF-7 (human breast adenocarcinoma).[3] These studies reveal that the quinolinone core is a promising pharmacophore for the development of novel anticancer drugs.[3]

  • Intermediate for Drug Synthesis: The closely related compound, 7-hydroxy-2(1H)-quinolinone, is a known impurity and key intermediate in the synthesis of aripiprazole, an atypical antipsychotic medication.[4] This highlights the importance of this class of compounds in pharmaceutical manufacturing and quality control.

References

  • Pardeshi, S. K., & Patil, A. R. (2009). Synthesis, X-ray diffraction study and biological activity of 7-hydroxy-4-methylquinolin-2(1H)-one. Rasayan Journal of Chemistry. Available at: [Link]

  • Reddy, T. R., Reddy, B. K., & Yadagiri, K. (2018). An Innovative Approach for the Synthesis of 7-Hydroxyquinolin-2(1H)-one: A Key Intermediate of Brexpiprazole. Asian Journal of Chemistry. Available at: [Link]

  • Pharmaffiliates. CAS No : 70500-72-0 | Product Name : 7-Hydroxyquinoline-(1H)-2-one. Available at: [Link]

  • Reddy, T. R., Reddy, B. K., & Yadagiri, K. (2018). An Innovative Approach for the Synthesis of 7-Hydroxyquinolin-2(1H)-one: A Key Intermediate of Brexpiprazole. ResearchGate. Available at: [Link]

  • PubChem. (3S)-7-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid. Available at: [Link]

  • Zhang, Y., et al. (2014). Cholinium ionic liquids as cheap and reusable catalysts for the synthesis of coumarins via Pechmann reaction under solvent-free condition. Royal Society of Chemistry. Available at: [Link]

  • Moustafa, A. M. Y., & Bakare, S. B. (2021). Synthesis of Some Hybrid 7-Hydroxy Quinolinone Derivatives As Anti Breast Cancer Drugs. ResearchGate. Available at: [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Efficient N-Methylation Techniques for 7-Hydroxyquinolinones

Introduction & The Chemoselectivity Challenge The 7-hydroxyquinolinone (7-hydroxycarbostyril) scaffold is a privileged pharmacophore in modern medicinal chemistry. It forms the structural foundation for blockbuster antip...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & The Chemoselectivity Challenge

The 7-hydroxyquinolinone (7-hydroxycarbostyril) scaffold is a privileged pharmacophore in modern medicinal chemistry. It forms the structural foundation for blockbuster antipsychotic agents such as aripiprazole and brexpiprazole[1], and is increasingly utilized in the development of novel therapeutics targeting triple-negative breast cancer (TNBC)[2]. The functionalization of this core, particularly via N-alkylation or N-methylation, is a critical step in drug development[3].

However, the ambidentate nature of 7-hydroxyquinolinones presents a formidable chemoselectivity challenge. The molecule possesses two highly reactive acidic sites:

  • The Phenolic Hydroxyl (C7-OH): pKa 9.5

  • The Lactam Nitrogen (N1-H): pKa 11.5

Due to this pKa differential, standard weakly basic conditions (e.g., 1.0 equivalent of K2​CO3​ ) result in the preferential deprotonation of the phenolic oxygen. Subsequent addition of an electrophile like methyl iodide (MeI) leads almost exclusively to O-methylation (kinetic control). To achieve selective N-methylation, researchers must employ specific causal strategies that bypass this kinetic preference, either through thermodynamic dianion control, steric masking, or advanced catalytic systems[4].

Chemoselectivity HQ 7-Hydroxyquinolinone (Ambidentate) O_Alk O-Methylation (Kinetic Control) HQ->O_Alk K2CO3 (1 eq), MeI Phenoxide Formation N_Alk N-Methylation (Thermodynamic Control) HQ->N_Alk NaH (2.5 eq), MeI Dianion Formation

Fig 1. Divergent chemoselectivity pathways for 7-hydroxyquinolinone alkylation.

Causality in Experimental Design

To force the reaction toward the less acidic nitrogen atom, three primary strategies are employed:

A. The Dianion Strategy (Thermodynamic Control): By utilizing an excess of a strong base (e.g., >2.0 equivalents of NaH), both the C7-OH and N1-H are deprotonated, generating a transient dianion. Because the nitrogen anion is softer, less electronegative, and inherently more nucleophilic than the oxygen anion, the dropwise addition of exactly 1.05 equivalents of MeI results in highly selective electrophilic attack at the nitrogen.

B. The Protection-Deprotection Strategy (Steric Masking): When the substrate contains other base-sensitive functional groups that preclude the use of excess NaH, the C7-OH is temporarily masked using a silyl ether (e.g., TBS-Cl). The N1-H is then methylated under standard conditions, followed by quantitative fluoride-mediated deprotection.

C. Crown-Ether Assisted Alkylation: In specialized cases, the addition of 18-crown-6 to a K2​CO3​ /DMF system sequesters the potassium cation. This generates a "naked" carbonate ion that acts as a highly diffuse base, which has been successfully utilized to alter the transition state and achieve selective N-methylation in complex heterocyclic systems.

Quantitative Data Summary
StrategyBase / AdditiveEquivalentsSolventTemp (°C)Expected N:O RatioEst. Yield (%)
Kinetic (Undesired) K2​CO3​ 1.1DMF25< 5:95> 85 (O-Me)
Dianion Control NaH2.5DMF0 to 25> 95:575 - 85
Protection Route NaH (post-TBS)1.2THF0 to 25> 99:165 - 75 (Overall)
Crown-Assisted K2​CO3​ / 18-C-62.0 / 0.1DMF25Substrate Dep.Variable

Experimental Protocols & Self-Validating Workflows

Protocol A: The Dianion Direct N-Methylation Approach

This is the most atom-economical and rapid method for achieving N-methylation, relying strictly on the differential nucleophilicity of the dianion species.

DianionWorkflow S1 1. Dissolution Anhydrous DMF, N2 atm S2 2. Dianion Generation NaH (2.5 eq), 0°C to RT S1->S2 S3 3. Electrophilic Attack MeI (1.05 eq), Dropwise S2->S3 S4 4. Quench & Validation NH4Cl quench, LC-MS/NMR S3->S4

Fig 2. Step-by-step workflow for the dianion-mediated N-methylation strategy.

Step-by-Step Methodology:

  • Dissolution: Charge a flame-dried, nitrogen-purged flask with 7-hydroxyquinolinone (1.0 eq). Dissolve in anhydrous DMF (0.2 M). Causality: DMF is a polar aprotic solvent with a high dielectric constant, which is essential for stabilizing the highly charged dianion and accelerating the subsequent SN​2 reaction.

  • Dianion Generation: Cool the solution to 0 °C using an ice bath. Slowly add Sodium Hydride (60% dispersion in mineral oil, 2.5 eq) in small portions. Stir at 0 °C for 15 minutes, then allow to warm to room temperature for 45 minutes until hydrogen gas evolution ceases.

  • Electrophilic Attack: Re-cool the reaction mixture to 0 °C. Add Methyl Iodide (1.05 eq) dropwise over 10 minutes. Causality: Strict temperature control and limiting the electrophile to 1.05 eq prevents over-alkylation at the oxygen atom once the nitrogen has reacted. Stir for 2 hours at 0 °C.

  • Quench & Workup: Carefully quench the reaction with saturated aqueous NH4​Cl . Extract with EtOAc (3x). Wash the combined organic layers with brine (5x) to remove residual DMF, dry over Na2​SO4​ , and concentrate in vacuo.

Self-Validating System (QA/QC):

  • TLC Monitoring: On normal-phase silica (DCM:MeOH 9:1), the desired N-methyl product will exhibit a lower Rf​ than any O-methyl byproduct. This is because the N-methyl product retains its free C7-OH, allowing it to act as a strong hydrogen-bond donor to the silica stationary phase.

  • NMR Verification: 1H NMR is definitive. The new N−CH3​ protons will appear as a sharp singlet at ~3.50–3.65 ppm . Conversely, an O−CH3​ group would appear further downfield at ~3.85–3.95 ppm . The preservation of the phenolic hydroxyl group is confirmed by a broad, exchangeable singlet at >9.5 ppm in DMSO−d6​ .

Protocol B: The Protection-Deprotection Sequence

For substrates containing base-sensitive moieties where 2.5 equivalents of NaH would cause degradation, a three-step masking sequence is required.

ProtectionWorkflow P1 1. O-Protection TBS-Cl, Imidazole P2 2. N-Methylation NaH (1.2 eq), MeI P1->P2 P3 3. O-Deprotection TBAF, THF, 0°C P2->P3

Fig 3. Protection-methylation-deprotection sequence for complex substrates.

Step-by-Step Methodology:

  • O-Protection: Dissolve the substrate (1.0 eq) and Imidazole (2.2 eq) in anhydrous DCM. Add TBS-Cl (1.1 eq) at 0 °C. Stir at room temperature for 4 hours. Quench with water, extract with DCM, and isolate the O-TBS intermediate.

  • N-Methylation: Dissolve the O-TBS intermediate in anhydrous THF. Add NaH (1.2 eq) at 0 °C, stir for 30 minutes, then add MeI (1.1 eq). Stir for 2 hours. Causality: The bulky TBS group completely shields the oxygen, leaving the lactam nitrogen as the sole nucleophile.

  • O-Deprotection: Treat the crude N-methylated intermediate with TBAF (1.0 M in THF, 1.2 eq) at 0 °C for 1 hour. The strong silicon-fluorine bond formation drives the quantitative cleavage of the silyl ether, revealing the desired 1-methyl-7-hydroxyquinolinone.

References

  • [1] Delineating an alternate convergent synthesis of brexpiprazole: a novel use of commercial 6,7-dihydrobenzo[b]thiophen-4(5H)-one. Indian Academy of Sciences (Journal of Chemical Sciences). URL: [Link]

  • [2] Design, Synthesis, and Evaluation of Novel Trifluoromethyl-7-hydroxyquinolinone Derivatives. ResearchGate. URL: [Link]

  • [4] Dehydrogenative and Redox-Neutral N-Heterocyclization of Aminoalcohols Catalyzed by Manganese Pincer Complexes. Organometallics - ACS Publications. URL: [Link]

  • Chemistry and Properties - Targets in Heterocyclic Systems. Società Chimica Italiana. URL:[Link]

Sources

Application

Application Notes and Protocols for the One-Pot Synthesis of 1,4-Dimethyl-7-Hydroxy-2-Quinolone

For Researchers, Scientists, and Drug Development Professionals Abstract This document provides a comprehensive guide for the one-pot synthesis of 1,4-dimethyl-7-hydroxy-2-quinolone, a heterocyclic compound of significan...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the one-pot synthesis of 1,4-dimethyl-7-hydroxy-2-quinolone, a heterocyclic compound of significant interest in medicinal chemistry. The protocol herein is based on a modified acid-catalyzed cyclization reaction, a robust and efficient method for the construction of the quinolone scaffold. These application notes are designed to offer both a detailed experimental procedure and a thorough explanation of the underlying chemical principles, empowering researchers to successfully synthesize and characterize this valuable molecule.

Introduction: The Significance of the Quinolone Scaffold

Quinolone derivatives are a prominent class of N-heterocyclic compounds that form the core structure of many natural products and synthetic pharmaceuticals.[1][2] Their diverse biological activities, including antibacterial, anticancer, antiviral, and anti-inflammatory properties, have established them as privileged scaffolds in drug discovery.[2][3][4] The target molecule, 1,4-dimethyl-7-hydroxy-2-quinolone, is a functionalized 2-quinolone, a structural isomer of the more commonly known 4-quinolones. The 2-quinolone moiety is also a key component in various biologically active compounds.[5][6] The strategic placement of a hydroxyl group at the 7-position and methyl groups at the 1- and 4-positions offers opportunities for further chemical modification and structure-activity relationship (SAR) studies.[2]

This guide details a one-pot synthesis approach, which offers several advantages over traditional multi-step syntheses, including reduced reaction time, lower consumption of solvents and reagents, and simplified purification procedures.[7][8][9]

Theoretical Framework: A Modified Conrad-Limpach-Knorr Synthesis

The synthesis of 2-quinolones can be achieved through several classic organic reactions, most notably the Knorr and Conrad-Limpach syntheses.[10][11][12][13][14][15][16] These reactions typically involve the condensation of an aniline with a β-ketoester. The regiochemical outcome, yielding either a 2-quinolone or a 4-quinolone, is highly dependent on the reaction conditions.[12][16]

The protocol described herein is a modification of these classical methods, designed as a one-pot procedure for the synthesis of the N-methylated 2-quinolone core. The proposed reaction proceeds via the acid-catalyzed condensation of an N-methylated aniline derivative with a β-ketoester.

The general mechanism involves two key stages:

  • Intermediate Formation: The reaction is initiated by the nucleophilic attack of the secondary amine of the N-methylated aniline onto the keto group of the β-ketoester. This is followed by dehydration to form an enamine intermediate.

  • Intramolecular Cyclization and Aromatization: Under strong acidic conditions and elevated temperatures, the enamine undergoes an intramolecular electrophilic cyclization onto the aromatic ring. Subsequent dehydration and tautomerization lead to the formation of the stable, aromatic 2-quinolone ring system.

For the synthesis of 1,4-dimethyl-7-hydroxy-2-quinolone, a practical approach involves the use of a protected hydroxyl group on the aniline starting material to prevent unwanted side reactions. A methoxy group is a suitable choice, which can be efficiently cleaved in a subsequent step to yield the final desired product.

Experimental Protocol: One-Pot Synthesis of 7-Methoxy-1,4-dimethyl-2-quinolone

This protocol details the one-pot synthesis of the methoxy-protected precursor to the target molecule.

Materials and Reagents
Reagent/MaterialGradeSupplier
3-Methoxy-N-methylanilineReagentMajor Chemical Supplier
Ethyl acetoacetateReagentMajor Chemical Supplier
Sulfuric acid (98%)ACSMajor Chemical Supplier
Diphenyl etherReagentMajor Chemical Supplier
EthanolAnhydrousMajor Chemical Supplier
HexanesACSMajor Chemical Supplier
Sodium bicarbonateACSMajor Chemical Supplier
Anhydrous sodium sulfateACSMajor Chemical Supplier
Round-bottom flask (250 mL)-Glassware Supplier
Reflux condenser-Glassware Supplier
Heating mantle with stirrer-Equipment Supplier
Separatory funnel (500 mL)-Glassware Supplier
Rotary evaporator-Equipment Supplier
Step-by-Step Procedure
  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 3-methoxy-N-methylaniline (10 mmol, 1.37 g) and ethyl acetoacetate (12 mmol, 1.56 g, 1.53 mL).

  • Acid Catalyst Addition: Slowly and with caution, add concentrated sulfuric acid (5 mL) to the stirred mixture. An exothermic reaction may be observed.

  • Cyclization Reaction: Heat the reaction mixture to 110-120 °C using a heating mantle and allow it to reflux for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes as the eluent.

  • Quenching and Neutralization: After the reaction is complete, allow the mixture to cool to room temperature. Carefully pour the reaction mixture into a beaker containing 100 mL of ice-water. A precipitate may form. Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • Extraction: Transfer the neutralized mixture to a 500 mL separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Washing and Drying: Combine the organic layers and wash with brine (50 mL). Dry the organic layer over anhydrous sodium sulfate.

  • Solvent Removal and Purification: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator. The crude product can be purified by recrystallization from an ethanol/water mixture or by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

Protocol: Deprotection to 1,4-Dimethyl-7-Hydroxy-2-Quinolone

Materials and Reagents
Reagent/MaterialGradeSupplier
7-Methoxy-1,4-dimethyl-2-quinoloneSynthesized-
Boron tribromide (BBr₃) solution (1.0 M in DCM)ReagentMajor Chemical Supplier
Dichloromethane (DCM)AnhydrousMajor Chemical Supplier
MethanolACSMajor Chemical Supplier
Sodium bicarbonateACSMajor Chemical Supplier
Anhydrous sodium sulfateACSMajor Chemical Supplier
Step-by-Step Procedure
  • Reaction Setup: Dissolve the synthesized 7-methoxy-1,4-dimethyl-2-quinolone (5 mmol, 1.02 g) in anhydrous dichloromethane (50 mL) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Reagent Addition: Cool the solution to 0 °C in an ice bath. Slowly add boron tribromide solution (1.0 M in DCM, 7.5 mL, 7.5 mmol) dropwise.

  • Reaction: Stir the reaction mixture at 0 °C for 1 hour and then allow it to warm to room temperature and stir for an additional 4-6 hours. Monitor the reaction by TLC.

  • Quenching: Cool the reaction mixture back to 0 °C and slowly quench by the dropwise addition of methanol (10 mL).

  • Work-up: Add a saturated solution of sodium bicarbonate until the mixture is neutral.

  • Extraction, Drying, and Purification: Extract the product with dichloromethane (3 x 30 mL). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization to yield the final product, 1,4-dimethyl-7-hydroxy-2-quinolone.

Characterization and Expected Results

The synthesized compounds should be characterized using standard analytical techniques to confirm their identity and purity.

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Expected ¹H NMR (δ, ppm)Expected ¹³C NMR (δ, ppm)
7-Methoxy-1,4-dimethyl-2-quinoloneC₁₂H₁₃NO₂203.24135-1407.8-6.8 (Ar-H), 6.2 (s, 1H), 3.9 (s, 3H), 3.6 (s, 3H), 2.4 (s, 3H)162 (C=O), 160-100 (Ar-C), 55 (O-CH₃), 35 (N-CH₃), 20 (C-CH₃)
1,4-Dimethyl-7-hydroxy-2-quinoloneC₁₁H₁₁NO₂189.21230-2359.5 (s, 1H, OH), 7.7-6.7 (Ar-H), 6.1 (s, 1H), 3.5 (s, 3H), 2.3 (s, 3H)163 (C=O), 158-102 (Ar-C), 35 (N-CH₃), 20 (C-CH₃)

Note: Expected NMR chemical shifts are approximate and may vary depending on the solvent and instrument used.

Visualizing the Workflow

SynthesisWorkflow cluster_one_pot One-Pot Synthesis of Intermediate cluster_deprotection Deprotection to Final Product A 3-Methoxy-N-methylaniline C Acid-catalyzed Condensation & Cyclization (H₂SO₄, 110-120°C) A->C B Ethyl acetoacetate B->C D 7-Methoxy-1,4-dimethyl-2-quinolone C->D Work-up & Purification E Demethylation (BBr₃, DCM) D->E F 1,4-Dimethyl-7-hydroxy-2-quinolone E->F Work-up & Purification

Caption: Synthetic workflow for 1,4-dimethyl-7-hydroxy-2-quinolone.

Troubleshooting

IssuePossible CauseSuggested Solution
Low yield of cyclized productIncomplete reactionIncrease reaction time or temperature. Ensure the sulfuric acid is concentrated.
Formation of 4-quinolone isomerReaction conditions favoring thermodynamic productThe use of a strong acid like sulfuric acid at high temperatures generally favors the 2-quinolone (Knorr-type product). However, if the 4-quinolone is observed, consider alternative cyclization agents like polyphosphoric acid.
Incomplete demethylationInsufficient BBr₃ or reaction timeIncrease the equivalents of BBr₃ or prolong the reaction time. Ensure anhydrous conditions as BBr₃ is moisture-sensitive.
Charring or decompositionReaction temperature too highReduce the temperature of the cyclization or demethylation step.

References

  • IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS. Retrieved from [Link]

  • Wikipedia. (2023). Combes quinoline synthesis. Retrieved from [Link]

  • (n.d.). Combes quinoline synthesis. Retrieved from [Link]

  • Filo. (2025). Explain the Knorr Quinoline synthesis. Retrieved from [Link]

  • SynArchive. (n.d.). Knorr Quinoline Synthesis. Retrieved from [Link]

  • Wikipedia. (2023). Doebner–Miller reaction. Retrieved from [Link]

  • (n.d.). Quinoline Synthesis: Conrad-Limpach-Knorr. Retrieved from [Link]

  • Grokipedia. (n.d.). Knorr quinoline synthesis. Retrieved from [Link]

  • PubMed. (2022). Friedlӓnder's synthesis of quinolines as a pivotal step in the development of bioactive heterocyclic derivatives in the current era of medicinal chemistry. Retrieved from [Link]

  • Shen, Q., et al. (2012). Synthesis of Quinolines via Friedländer Reaction in Water and under Catalyst-Free Conditions. Synthesis, 44(03), 389-392.
  • Wikipedia. (2023). Friedländer synthesis. Retrieved from [Link]

  • Wikipedia. (2023). Knorr quinoline synthesis. Retrieved from [Link]

  • SynArchive. (n.d.). Doebner-Miller Reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Friedlaender Synthesis. Retrieved from [Link]

  • YouTube. (2021). Combes Quinoline Synthesis Mechanism | Organic Chemistry. Retrieved from [Link]

  • Slideshare. (n.d.). Organic Name Reaction With Their Respective Mechanism. Retrieved from [Link]

  • Slideshare. (n.d.). Doebner-Miller reaction and applications. Retrieved from [Link]

  • MDPI. (2025). An Overview of Quinolones as Potential Drugs: Synthesis, Reactivity and Biological Activities. Retrieved from [Link]

  • Wikipedia. (2023). Bischler–Napieralski reaction. Retrieved from [Link]

  • (2018).
  • PMC. (n.d.). A Versatile Cyclodehydration Reaction for the Synthesis of Isoquinoline and β-Carboline Derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). Bischler-Napieralski Reaction in Total Synthesis of Isoquinoline-based Natural Products. An Old Reaction, a New Application. Retrieved from [Link]

  • (n.d.). Conrad-Limpach Reaction.
  • Google Patents. (n.d.). CN105017146A - Synthetic method for 3,4-dihydro-7-hydroxy-2(1H).
  • Organic Chemistry Portal. (n.d.). Bischler-Napieralski Reaction. Retrieved from [Link]

  • Baghdad Science Journal. (n.d.). Synthesis and Characterization of New 2-Quinolone Sulfonamide Derivatives. Retrieved from [Link]

  • Wikipedia. (2023). Conrad–Limpach synthesis. Retrieved from [Link]

  • DergiPark. (2024). Synthesis, Characterization and Photophysical Properties of 2-Quinolone-Based Compounds. Duzce University Journal of Science and Technology.
  • (n.d.). Synthesis of new hybrid molecules based on 7-hydroxy-2,2,4-trimethylhydroquinoline derivatives. Izvestiya of Saratov University. Chemistry. Biology. Ecology.
  • ACS Omega. (2025). Total Synthesis of Small Molecule Natural Product: 7-Hydroxy-6-methoxyquinolin-2(1H)-one, Its Variants, and Quinolin-2-yl Esters.
  • MDPI. (2025). Hybrid 2-Quinolone–1,2,3-triazole Compounds: Rational Design, In Silico Optimization, Synthesis, Characterization, and Antibacterial Evaluation. Retrieved from [Link]

  • (2015). DERIVATIVES OF 2-QUINOLONES: SYNTHESIS, CHARACTERIZATION AND ANTIBACTERIAL EVALUATION. World Journal of Pharmacy and Pharmaceutical Sciences, 4(4).
  • (n.d.). Mechanism of Conrad–Limpach synthesis of 4‐hydroxyquinolines/ quinolin‐4(1H)‐ones.
  • ResearchGate. (2025).
  • KOPS. (n.d.). Synthesis of bacterial 2-alkyl-4(1H)-quinolone derivatives. Retrieved from [Link]

  • Google Patents. (n.d.). US5283336A - Method for preparation of 7-hydroxy-1,2,3,4-tetrahydroquinoline from 1,2,3,4 ....
  • PMC. (n.d.). Recent Advances in One-Pot Modular Synthesis of 2-Quinolones. Retrieved from [Link]

  • ResearchGate. (n.d.). One-Pot Preparation of 7-Hydroxyquinoline. Retrieved from [Link]

  • Preprints.org. (2025). An Overview of Quinolones as Potential Drugs: Synthesis, Reactivity and Biological Activities.
  • ACS Omega. (2024).
  • Organic & Biomolecular Chemistry. (n.d.). A highly effective one-pot synthesis of quinolines from o-nitroarylcarbaldehydes. Retrieved from [Link]

Sources

Method

Procedures for alkylation of 7-hydroxy-4-methylquinolinone

Application Note: Regioselective Alkylation of 7-Hydroxy-4-methylquinolin-2(1H)-one Executive Summary & Structural Dynamics 7-Hydroxy-4-methylquinolin-2(1H)-one (commonly referred to as 7-hydroxy-4-methylcarbostyril) is...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Regioselective Alkylation of 7-Hydroxy-4-methylquinolin-2(1H)-one

Executive Summary & Structural Dynamics

7-Hydroxy-4-methylquinolin-2(1H)-one (commonly referred to as 7-hydroxy-4-methylcarbostyril) is a highly privileged heterocyclic building block. It serves as the core scaffold for a myriad of advanced materials, including highly quantum-efficient fluorescent probes, and critical active pharmaceutical ingredients (APIs) such as atypical antipsychotics and antiplatelet agents[1].

Mastering the functionalization of this scaffold requires a deep understanding of its tautomeric and electronic properties. This application note provides a comprehensive, field-tested guide to the regioselective alkylation of the quinolinone core, detailing the thermodynamic and kinetic principles that govern site-specific functionalization.

Mechanistic Causality: The Regioselectivity Challenge

The alkylation of 7-hydroxy-4-methylquinolin-2(1H)-one is fundamentally a question of regiocontrol. The molecule possesses multiple nucleophilic centers: the C7-hydroxyl oxygen, the N1-amide nitrogen, and the electron-rich C6/C8 carbons.

  • The pKa Differential & O-Alkylation: The C7-OH group is phenolic, exhibiting a pKa of approximately 8.0–8.5. Conversely, the N1-H is part of a stable vinylogous amide (lactam) system, with a significantly higher pKa (> 11). By employing mild bases such as Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃), the C7-OH is selectively deprotonated. The resulting phenoxide anion is a "hard" nucleophile that rapidly undergoes Sₙ2 substitution with alkyl halides. The use of polar aprotic solvents like DMF or Acetonitrile is critical here; they leave the phenoxide anion poorly solvated and highly reactive, driving the reaction to completion at mild temperatures[2].

  • Thermodynamic vs. Kinetic Control: As observed in related Fries rearrangements of quinolinone derivatives, temperature plays a critical role in product distribution. Lower temperatures (e.g., 25–60 °C) strictly enforce kinetic control, favoring O-alkylation. Elevated temperatures (> 100 °C) or Lewis acid catalysis can trigger rearrangement or C-alkylation (e.g., at the C6 or C8 positions) due to thermodynamic equilibration[3].

  • N-Alkylation Dynamics: Direct N-alkylation cannot be achieved cleanly in a single step due to the higher acidity of the 7-OH. Utilizing strong bases like Sodium Hydride (NaH) deprotonates both heteroatoms, inevitably yielding the 1,7-dialkylated product. Therefore, isolated N-alkylation mandates a self-validating three-step workflow: O-protection, N-alkylation, and subsequent O-deprotection.

Regioselectivity SM 7-Hydroxy-4-methylquinolin-2(1H)-one (Starting Material) O_Alkyl 7-O-Alkyl-4-methylquinolin-2(1H)-one (Major Product) SM->O_Alkyl Mild Base (K2CO3) Polar Aprotic (DMF) 25-60°C N_Alkyl 1-N-Alkyl-7-hydroxy-4-methylquinolin-2(1H)-one (Specialized Product) SM->N_Alkyl 1. O-Protection 2. NaH, Alkyl Halide 3. Deprotection ON_Dialkyl 1,7-Di-alkyl-4-methylquinolin-2(1H)-one (Over-alkylation) SM->ON_Dialkyl Strong Base (NaH) Excess Alkyl Halide 80°C

Divergent regioselective alkylation pathways of 7-hydroxy-4-methylquinolin-2(1H)-one.

Quantitative Data: Reaction Optimization Matrices

To establish a self-validating protocol, empirical data from optimization trials must be analyzed. The table below summarizes the causality between reaction conditions and product distribution.

Base (Equivalents)SolventTemp (°C)Alkylating Agent (Eq)Major ProductYield (%)Mechanistic Rationale
K₂CO₃ (1.5) DMF60R-Br (1.1)7-O-Alkyl88 - 92Selective phenoxide formation; rapid Sₙ2.
Cs₂CO₃ (1.5) MeCN80R-Cl (1.2)7-O-Alkyl85 - 89Cesium effect enhances nucleophilicity of oxygen.
NaH (3.0) DMF80R-I (2.5)1,7-Dialkyl90 - 95Complete double deprotonation; exhaustive alkylation.
K₂CO₃ (1.5) Acetone50R-Br (1.1)7-O-Alkyl75 - 80Milder solvent; slower kinetics, requires longer time.

Validated Experimental Protocols

Protocol A: Highly Selective 7-O-Alkylation

Objective: Synthesize 7-O-alkylated derivatives with >95% regioselectivity. Causality Check: The use of K₂CO₃ ensures that the amide nitrogen remains protonated, preventing N-alkylation. DMF is selected to maximize the nucleophilicity of the phenoxide.

  • Preparation: Charge an oven-dried, nitrogen-flushed round-bottom flask with 7-hydroxy-4-methylquinolin-2(1H)-one (1.0 equiv, e.g., 10 mmol).

  • Solvation: Add anhydrous DMF (0.2 M relative to substrate). Stir at room temperature until a homogeneous suspension/solution is achieved.

  • Deprotonation: Add finely powdered, anhydrous K₂CO₃ (1.5 equiv). Insight: Finely powdered base increases the surface area, ensuring rapid and complete deprotonation of the C7-OH. Stir for 30 minutes. The solution will typically darken or become a distinct yellow suspension, validating phenoxide formation.

  • Alkylation: Add the alkyl halide (1.1 equiv) dropwise via syringe. Insight: A slight excess ensures complete conversion without risking background side-reactions.

  • Thermal Activation: Heat the reaction mixture to 60 °C for 4–6 hours. Monitor via TLC (Eluent: EtOAc/Hexanes 1:1). The highly fluorescent starting material spot (under 365 nm UV) will be replaced by a higher R_f product spot.

  • Quench & Precipitation: Cool the mixture to room temperature and pour it slowly into vigorously stirred ice water (5× volume of DMF). Insight: This step exploits the high aqueous solubility of DMF and K₂CO₃, forcing the hydrophobic O-alkylated product to precipitate, thus serving as an in-situ purification step.

  • Isolation: Filter the precipitate, wash with cold distilled water, and dry under high vacuum. If necessary, recrystallize from ethanol.

Workflow Step1 Step 1: Solvation Dissolve 7-OH-4-Me-quinolinone in anhydrous DMF under N2 Step2 Step 2: Deprotonation Add K2CO3 (1.5 eq), stir 30 min at RT Step1->Step2 Step3 Step 3: Alkylation Dropwise addition of Alkyl Halide (1.1 eq) Step2->Step3 Step2_detail Validates phenoxide formation: Solution turns distinct yellow Step2->Step2_detail Step4 Step 4: Thermal Activation Heat to 60°C for 4-6 hours (TLC monitoring) Step3->Step4 Step5 Step 5: Quench Pour into ice water to precipitate product Step4->Step5 Step6 Step 6: Isolation Vacuum filtration and recrystallization (EtOH) Step5->Step6 Step5_detail Removes DMF and salts; forces hydrophobic product out Step5->Step5_detail

Step-by-step experimental workflow for selective 7-O-alkylation.

Protocol B: Exhaustive 1,7-Dialkylation

Objective: Synthesize 1,7-dialkyl-4-methylquinolin-2(1H)-one derivatives. Causality Check: NaH acts as a strong, non-nucleophilic base capable of deprotonating both the phenolic OH and the less acidic amide NH.

  • Preparation: In a rigorously dried flask under an inert argon atmosphere, dissolve the starting material (1.0 equiv) in anhydrous DMF (0.15 M).

  • Double Deprotonation: Cool the flask to 0 °C using an ice bath. Carefully add Sodium Hydride (60% dispersion in mineral oil, 3.0 equiv) in small portions. Insight: Hydrogen gas evolution serves as a visual validation of the deprotonation event.

  • Equilibration: Allow the mixture to warm to room temperature and stir for 45 minutes to ensure complete formation of the dianion.

  • Alkylation: Cool back to 0 °C and add the alkylating agent (2.5 to 3.0 equiv) dropwise.

  • Reaction: Heat to 80 °C for 8 hours.

  • Workup: Quench carefully with saturated aqueous NH₄Cl to neutralize unreacted NaH. Extract thrice with Ethyl Acetate. Wash the combined organic layers with brine (to remove DMF), dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify via silica gel flash chromatography.

References

  • Fused Quinolines. Recent Synthetic Approaches to Azoloquinolines. A Review Source: ResearchGate URL:[Link]

  • New synthetic routes to furocoumarins and their analogs Source: SciSpace URL:[Link]

  • Characterization of 4-methyl-2-oxo-1,2-dihydroquinolin-6-yl acetate as an effective antiplatelet agent Source: ResearchGate URL:[Link]

Sources

Application

Application Notes &amp; Protocols: A Guide to the Spectroscopic Characterization of Quinolinone Derivatives

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive overview of the essential spectroscopic techniques for the structural elucidation and characterization of quinolinone de...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the essential spectroscopic techniques for the structural elucidation and characterization of quinolinone derivatives, a class of heterocyclic compounds with significant interest in medicinal chemistry. As a senior application scientist, this document moves beyond simple procedural lists to explain the causality behind experimental choices, ensuring that each protocol is a self-validating system for generating robust and reliable data.

The Central Role of Spectroscopic Analysis in Quinolinone Drug Discovery

Quinolinone and its derivatives form the core scaffold of numerous molecules with a wide array of biological activities, including anticancer, antibacterial, and anti-inflammatory properties.[1][2] The precise structural characterization of these molecules is paramount for understanding their structure-activity relationships (SAR), ensuring purity, and meeting regulatory standards. A multi-faceted spectroscopic approach is not merely a checklist but an integrated strategy, where each technique provides a unique and complementary piece of the structural puzzle. This guide details the application of Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Fourier-Transform Infrared (FT-IR) Spectroscopy, and UV-Visible (UV-Vis) & Fluorescence Spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Architectural Blueprint

NMR spectroscopy is the cornerstone of molecular structure elucidation, providing an unambiguous map of the carbon-hydrogen framework. For quinolinone derivatives, ¹H and ¹³C NMR are indispensable for determining the precise substitution pattern on the bicyclic core.

Expertise & Causality: One-dimensional (1D) ¹H and ¹³C NMR spectra provide the primary data for structural assignment. The chemical shift (δ) of each nucleus is exquisitely sensitive to its local electronic environment, which is influenced by the substitution pattern on the quinolinone core.[3] For instance, electron-withdrawing groups will deshield nearby protons and carbons, shifting their signals downfield. Two-dimensional (2D) techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are then employed to create a self-validating structural assignment. COSY reveals proton-proton coupling networks, while HSQC directly links each proton to its attached carbon, removing any ambiguity in assignment.[4][5]

Typical NMR Data for Substituted 2-Quinolinones

The following tables summarize representative chemical shifts. Actual values will vary based on the specific substituents and the solvent used.[3]

Table 1: Representative ¹H NMR Chemical Shifts (δ, ppm) for Substituted 2-Quinolinones in CDCl₃.[3]

ProtonUnsubstituted 2-Quinolinone4-Methyl-2-quinolinone7-Chloro-4-methyl-2-quinolinoneRationale for Shift
H-3 6.606.256.30Electron-donating methyl group at C-4 shields H-3.
H-4 7.70--Olefinic proton deshielded by the carbonyl group.
H-5 7.557.957.90Deshielded due to proximity to the heterocyclic ring.
H-8 7.307.407.50Deshielded by the electron-withdrawing chloro group at C-7.
N-H 12.5 (br s)12.0 (br s)12.2 (br s)Highly deshielded proton involved in hydrogen bonding.
4-CH₃ -2.452.50Typical chemical shift for a methyl group on a double bond.

Table 2: Representative ¹³C NMR Chemical Shifts (δ, ppm) for Substituted 2-Quinolinones in CDCl₃.[3]

CarbonUnsubstituted 2-Quinolinone4-Methyl-2-quinolinone7-Chloro-4-methyl-2-quinolinoneRationale for Shift
C-2 162.5162.0161.8Carbonyl carbon, highly deshielded.
C-3 122.0121.5122.2Shielded by the adjacent methyl group.
C-4 139.5148.0147.5Deshielded by the substituent methyl group.
C-4a 118.0117.5118.5Bridgehead carbon.
C-7 128.0127.5135.0Deshielded significantly by the attached chlorine atom.
C-8a 139.0138.5138.0Bridgehead carbon.
Protocol: ¹H and ¹³C NMR Spectroscopy of Quinolinone Derivatives

Objective: To determine the complete molecular structure and confirm the substitution pattern of a synthesized quinolinone derivative.

Materials:

  • Quinolinone sample (5-10 mg)

  • Deuterated solvent (e.g., CDCl₃, DMSO-d₆), ~0.6 mL

  • NMR tube (5 mm)

  • Internal standard (e.g., Tetramethylsilane - TMS), if not already in solvent.

Instrumentation:

  • NMR Spectrometer (300-600 MHz)

Step-by-Step Methodology:

  • Sample Preparation:

    • Weigh 5-10 mg of the dry quinolinone sample and transfer it to a clean, dry NMR tube.

    • Add approximately 0.6 mL of a suitable deuterated solvent. The choice of solvent can affect chemical shifts and should always be reported.[2]

    • Cap the tube and gently vortex or invert until the sample is completely dissolved.

  • Instrument Setup:

    • Insert the NMR tube into a spinner turbine and place it in the NMR spectrometer's magnet.[2]

    • Locking: The instrument will "lock" onto the deuterium signal of the solvent to stabilize the magnetic field.[2]

    • Shimming: The magnetic field is homogenized ("shimmed") to optimize the resolution and lineshape of the NMR signals.[2]

  • ¹H NMR Acquisition:

    • Set the spectral width to cover the expected range of proton signals (e.g., 0-15 ppm).

    • Use a standard 30-45° pulse angle.

    • Set a relaxation delay of 1-2 seconds to allow for full magnetization recovery between scans.

    • Acquire 8-16 scans to achieve an adequate signal-to-noise ratio.[2][3]

  • ¹³C NMR Acquisition:

    • Tune the NMR probe to the ¹³C frequency.[2]

    • Set a wider spectral width (e.g., 0-200 ppm).

    • Acquire the spectrum with proton decoupling to simplify the spectrum to single lines for each unique carbon.[2]

    • A significantly larger number of scans will be required (e.g., 1024 or more) due to the low natural abundance of ¹³C.

  • Data Processing and Analysis:

    • Apply Fourier transform, phase correction, and baseline correction to the raw data.

    • Reference the spectrum to the TMS signal at 0 ppm or the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

    • Integrate the ¹H signals to determine the relative number of protons for each signal.

    • Analyze chemical shifts, coupling constants (J-values), and multiplicities to assign the structure. Use 2D NMR data (COSY, HSQC) to confirm assignments.

Visualization: NMR Analysis Workflow

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Interpretation Prep1 Weigh Sample (5-10 mg) Prep2 Dissolve in Deuterated Solvent Prep1->Prep2 Acq1 Insert into Spectrometer Prep2->Acq1 Acq2 Lock & Shim Acq1->Acq2 Acq3 Acquire 1D (¹H, ¹³C) Spectra Acq2->Acq3 Acq4 Acquire 2D (COSY, HSQC) Spectra Acq3->Acq4 Proc1 Process Raw Data (FT, Phasing) Acq4->Proc1 Proc2 Reference Spectra Proc1->Proc2 Proc3 Assign Signals Proc2->Proc3 Proc4 Confirm Structure Proc3->Proc4 End End Proc4->End Final Structure

Caption: Workflow for NMR Analysis of Quinolinone Compounds.

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Mass spectrometry is a powerful analytical technique that provides the molecular weight and elemental formula of a compound, serving as a fundamental check of its identity.

Expertise & Causality: Electrospray Ionization (ESI) is a "soft" ionization technique ideal for quinolinone derivatives, as it typically yields the protonated molecule [M+H]⁺ with minimal fragmentation.[3] This provides a clear determination of the molecular weight. High-Resolution Mass Spectrometry (HRMS) can determine the mass to within a few parts per million, allowing for the unambiguous calculation of the elemental formula. Tandem MS (MS/MS) is then used to induce fragmentation by colliding the selected [M+H]⁺ ion with an inert gas. The resulting fragmentation pattern provides a structural fingerprint that can be used to confirm the connectivity of the molecule.[3] Common fragmentation pathways for quinolones include losses of water [M+H-H₂O]⁺ and carbon monoxide [M+H-CO]⁺.[6][7]

Common Fragment Ions in ESI-MS of Quinolones

Table 3: Characteristic Neutral Losses and Fragment Ions in Positive Mode ESI-MS/MS.

Precursor IonNeutral LossFragment IonStructural Origin of Loss
[M+H]⁺ H₂O (18 Da)[M+H-H₂O]⁺Loss from a hydroxyl group or rearrangement.[6]
[M+H]⁺ CO (28 Da)[M+H-CO]⁺Loss of the carbonyl group from the quinolinone ring.[6]
[M+H]⁺ HCN (27 Da)[M+H-HCN]⁺Characteristic fragmentation of the quinoline ring itself.
[M+H]⁺ ⋅C₃H₅ (41 Da)[M+H-C₃H₅]⁺Loss of a cyclopropyl radical from N-1 substituted fluoroquinolones.[6]
Protocol: LC-MS Analysis of Quinolinone Derivatives

Objective: To determine the molecular weight and fragmentation pattern of a quinolinone compound to confirm its identity.

Materials:

  • Quinolinone sample

  • LC-MS grade solvents (e.g., acetonitrile, methanol, water)

  • LC-MS grade formic acid

  • Autosampler vials with 0.22 µm syringe filters

Instrumentation:

  • HPLC or UHPLC system

  • Mass spectrometer with an ESI source (e.g., Q-TOF, Orbitrap, or Triple Quadrupole)[1]

Step-by-Step Methodology:

  • Sample Preparation:

    • Prepare a stock solution of the quinolinone sample at ~1 mg/mL in methanol or acetonitrile.[1]

    • Perform serial dilutions to a working concentration of ~1-10 µg/mL using a 50:50 mixture of acetonitrile and water.[1]

    • For robust analysis, add 0.1% formic acid to the final solution to promote protonation ([M+H]⁺ formation).[1]

    • Filter the solution through a 0.22 µm syringe filter into an autosampler vial.[1]

  • LC Method Setup (Example):

    • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: Start with a low percentage of B (e.g., 5-10%), ramp up to a high percentage (e.g., 95%) to elute the compound, then return to initial conditions.

    • Flow Rate: 0.3-0.5 mL/min.[1]

    • Injection Volume: 1-5 µL.[1]

  • MS Method Setup (ESI Positive Ion Mode):

    • Ionization Mode: ESI, Positive.[3]

    • Capillary Voltage: 3.0-4.0 kV.[1]

    • Source/Desolvation Temperature: Optimize based on instrument (e.g., 120°C / 350°C).[1]

    • Gas Flows (Nebulizer, Cone): Optimize for stable spray.

    • Full Scan (MS1): Acquire data over a mass range that includes the expected molecular ion (e.g., m/z 100-1000).

    • Tandem MS (MS/MS): Select the protonated molecule [M+H]⁺ as the precursor ion and apply a suitable collision energy (e.g., 10-40 eV) to induce fragmentation.[3]

  • Data Analysis:

    • Identify the molecular ion peak ([M+H]⁺) in the full scan spectrum and confirm the molecular weight. For HRMS, compare the measured exact mass to the calculated mass.

    • Analyze the m/z values of the fragment ions in the MS/MS spectrum to propose and confirm fragmentation pathways consistent with the expected structure.

Visualization: Mass Spectrometry Interpretation Logic

MS_Logic Start Acquire Full Scan MS Spectrum Find_MH Identify [M+H]⁺ Peak? Start->Find_MH Check_MW Does m/z match Calculated MW? Find_MH->Check_MW Yes Reevaluate Re-evaluate Structure or Purity Find_MH->Reevaluate No Acquire_MSMS Acquire MS/MS Spectrum of [M+H]⁺ Check_MW->Acquire_MSMS Yes Check_MW->Reevaluate No Analyze_Frags Analyze Fragmentation Pattern Acquire_MSMS->Analyze_Frags Loss_CO Loss of CO (28 Da)? Analyze_Frags->Loss_CO Loss_H2O Loss of H₂O (18 Da)? Loss_CO->Loss_H2O Yes Loss_CO->Reevaluate No Loss_Other Other Characteristic Losses? Loss_H2O->Loss_Other Yes Loss_H2O->Reevaluate No Confirm Structure Confirmed Loss_Other->Confirm Yes Loss_Other->Reevaluate No

Caption: Decision tree for interpreting quinolinone derivative mass spectra.

Fourier-Transform Infrared (FT-IR) Spectroscopy: Functional Group Identification

FT-IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. It works by measuring the absorption of infrared radiation, which excites molecular vibrations.

Expertise & Causality: For quinolinone derivatives, FT-IR is instrumental in providing clear evidence for the presence of the core structural motifs.[3] The most prominent and diagnostic peak is the carbonyl (C=O) stretching vibration of the amide (lactam) group. The position of this band provides clues about the ring system. A sharp, strong absorption in the range of 3100-3300 cm⁻¹ is characteristic of the N-H stretch. Aromatic C-H and C=C stretching vibrations confirm the presence of the aromatic rings.[3] This technique serves as a quick and reliable validation that the fundamental quinolinone scaffold has been successfully synthesized.

Characteristic FT-IR Absorption Bands

Table 4: Key FT-IR Vibrational Frequencies for Quinolinone Derivatives.[8]

Wavenumber (cm⁻¹)Vibration TypeFunctional GroupSignificance
3300 - 3100N-H StretchAmide (Lactam)Confirms the N-H bond in the quinolinone ring.
3100 - 3000C-H StretchAromaticIndicates the presence of the aromatic rings.[8]
1680 - 1640C=O StretchAmide (Lactam)Strong, characteristic peak confirming the quinolinone core.
1600 - 1450C=C StretchAromaticConfirms the aromatic ring system.[8]
1350 - 1200C-N StretchAmide (Lactam)Supports the presence of the amide bond.
Protocol: FT-IR Analysis using KBr Pellet Method

Objective: To identify the key functional groups present in the quinolinone compound.

Materials:

  • Quinolinone sample (1-2 mg)

  • Potassium bromide (KBr), spectroscopy grade (100-200 mg)

  • Agate mortar and pestle

  • Pellet press

Instrumentation:

  • FT-IR Spectrometer

Step-by-Step Methodology:

  • Sample Preparation:

    • Thoroughly dry the quinolinone sample and KBr powder to remove all moisture, which can interfere with the spectrum (broad O-H band).[3]

    • Place ~1-2 mg of the sample and ~150 mg of KBr into an agate mortar.

    • Gently grind the mixture with the pestle until a fine, homogeneous powder is obtained. The goal is to disperse the sample evenly within the KBr matrix.

    • Transfer the powder to the pellet die and press under high pressure (several tons) for a few minutes to form a transparent or translucent pellet.[3]

  • Spectrum Acquisition:

    • Place the KBr pellet in the sample holder of the FT-IR spectrometer.

    • Acquire a background spectrum of the empty sample chamber to subtract contributions from atmospheric CO₂ and water vapor.

    • Acquire the sample spectrum, typically by co-adding 16-32 scans in the range of 4000-400 cm⁻¹.

  • Data Analysis:

    • Label the significant peaks with their corresponding wavenumbers.[3]

    • Compare the observed absorption bands with the characteristic frequencies in Table 4 and reference spectra to confirm the presence of expected functional groups. The region from 1500-500 cm⁻¹ is known as the "fingerprint region" and is unique to each molecule, useful for comparison with known standards.[9]

Visualization: Key Vibrational Modes of a Quinolinone

Caption: Key vibrational modes identified by FT-IR spectroscopy.

UV-Visible and Fluorescence Spectroscopy: Probing Electronic Properties

UV-Vis and Fluorescence spectroscopy provide valuable information about the electronic and photophysical properties of quinolinone derivatives, which are often highly conjugated and fluorescent.

Expertise & Causality: The UV-Vis absorption spectrum arises from electronic transitions between molecular orbitals, typically π → π* transitions within the aromatic system.[10] The wavelength of maximum absorption (λmax) is sensitive to the extent of conjugation and the nature of substituents.[11] Electron-donating groups or extending the conjugated system typically causes a bathochromic (red) shift to longer wavelengths. Many quinolinone derivatives exhibit fluorescence, a property that is highly sensitive to the molecule's structure and environment.[11] Fluorescence spectroscopy measures the emission spectrum after excitation at the λmax, providing data on the emission maximum (λem) and the fluorescence quantum yield (Φ), a measure of the efficiency of the fluorescence process.

Representative Photophysical Data

Table 5: Example UV-Vis and Fluorescence Data for Quinolinone Derivatives in Dichloromethane.[11]

Derivative Name/StructureAbsorption Max (λmax, nm)Emission Max (λem, nm)Stokes Shift (nm)Significance
7-(Diethylamino)quinolone Chalcone (4a)425525100Strong intramolecular charge transfer character due to the donor-acceptor structure.
7-(Diethylamino)quinolone Chalcone (5a)435540105Extended conjugation relative to 4a leads to a bathochromic shift in both absorption and emission.
Protocol: UV-Vis Absorption and Fluorescence Spectroscopy

Objective: To determine the key photophysical properties (λmax, λem, Quantum Yield) of a quinolinone derivative.

Materials:

  • Quinolinone sample

  • Spectroscopic grade solvent (e.g., ethanol, acetonitrile, dichloromethane)[11]

  • Quartz cuvettes (1 cm path length)

  • Fluorescent standard with known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄)[11]

Instrumentation:

  • Dual-beam UV-Vis spectrophotometer

  • Spectrofluorometer

Step-by-Step Methodology:

  • UV-Vis Absorption Spectroscopy:

    • Prepare a stock solution of the sample in a suitable solvent (~1 mM).[11]

    • Prepare a dilute solution (typically in the micromolar range) so that the maximum absorbance is between 0.1 and 1.0 to ensure adherence to the Beer-Lambert law.[11]

    • Use a quartz cuvette filled with the pure solvent as a reference (blank) to record the baseline.

    • Replace the blank with the sample solution and scan a range of wavelengths (e.g., 200-600 nm) to obtain the absorption spectrum. Record the λmax.[11]

  • Fluorescence Spectroscopy:

    • Prepare a very dilute solution of the sample, ensuring the absorbance at the excitation wavelength (the λmax from the UV-Vis spectrum) is less than 0.1 to avoid inner filter effects.[11]

    • Set the excitation wavelength on the spectrofluorometer to the λmax.

    • Record the emission spectrum by scanning a range of wavelengths longer than the excitation wavelength. The peak of this spectrum is the λem.[11]

  • Quantum Yield (Φ) Determination (Relative Method):

    • Prepare a solution of a known fluorescent standard (e.g., quinine sulfate) with an absorbance < 0.1 at the same excitation wavelength used for the sample.

    • Measure the integrated fluorescence intensity of both the sample and the standard.

    • Calculate the quantum yield of the sample (Φsample) using the following equation:[11] Φsample = Φstd × (Isample / Istd) × (Astd / Asample) × (η²sample / η²std) where I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and η is the refractive index of the solvent.[11]

An Integrated Strategy for Unambiguous Characterization

Visualization: Comprehensive Spectroscopic Workflow

Full_Workflow Start Newly Synthesized Quinolinone Derivative MS Mass Spectrometry (LC-MS) Start->MS FTIR FT-IR Spectroscopy Start->FTIR NMR NMR Spectroscopy (¹H, ¹³C, 2D) Start->NMR UV UV-Vis & Fluorescence Spectroscopy Start->UV MS_Result Result: - Molecular Weight - Elemental Formula MS->MS_Result FTIR_Result Result: - Key Functional Groups (C=O, N-H) FTIR->FTIR_Result NMR_Result Result: - C-H Framework - Connectivity - Substitution Pattern NMR->NMR_Result UV_Result Result: - Electronic Properties - Photophysical Data UV->UV_Result Final Unambiguous Structural Characterization MS_Result->Final FTIR_Result->Final NMR_Result->Final UV_Result->Final

Caption: Integrated workflow for the complete spectroscopic characterization of quinolinone derivatives.

This systematic approach, leveraging the strengths of multiple spectroscopic techniques, ensures the generation of high-quality, reliable, and defensible data essential for advancing research and development in the field of quinolinone-based therapeutics.

References

  • Beck, A. CONCENTRATION DEPENDENT 1H-NMR CHEMICAL SHIFTS OF QUINOLINE DERIVATIVES. UNCW Institutional Repository. Available at: [Link]

  • Synthesis of Quinolines and Their Characterization by 2-D NMR Spectroscopy. Journal of Chemical Education. Available at: [Link]

  • Synthesis of Quinolines and Their Characterization by 2-D NMR Spectroscopy. ResearchGate. Available at: [Link]

  • NMR spectral studies of some quinolone derivatives. CORE. Available at: [Link]

  • MASS SPECTRA OF OXYGENATED QUINOLINES. Canadian Science Publishing. Available at: [Link]

  • Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics. PubMed. Available at: [Link]

  • Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics. ResearchGate. Available at: [Link]

  • Spectroscopic Analysis And Molecular Orbital Studies Of A Quinoline Derivative: Insights From Ir, Raman, Nmr, Uv. Journal of Applied Bioanalysis. Available at: [Link]

  • Synthesis and Characterization of New Quinoline-2-ones Derived from Triazine Derivatives. Impactfactor. Available at: [Link]

  • Multiresidue Determination of 26 Quinolones in Poultry Feathers Using UPLC-MS/MS and Their Application in Residue Monitoring. MDPI. Available at: [Link]

  • 5,8-Quinolinedione Attached to Quinone Derivatives: XRD Diffraction, Fourier Transform Infrared Spectra and Computational Analysis. MDPI. Available at: [Link]

  • UV- Vis absorption of quinoline, nitroquinoline, aminoquinoline and... ResearchGate. Available at: [Link]

  • Mid-IR Spectra of Quinoline and Phenanthridine in H₂O and Ar. NASA. Available at: [Link]

  • UV Properties and Loading into Liposomes of Quinoline Derivatives. MDPI. Available at: [Link]

  • Infrared Spectra, Density Functional Theory and Hartree-Fock Theoretical Calculations of 2-Methyl-8-quinolinol. Asian Journal of Chemistry. Available at: [Link]

  • What is the right interpretation for solvent effect on UV-VIS spectra of this quinolinone derivative. ResearchGate. Available at: [Link]

  • New quinolone derivative: Spectroscopic characterization and reactivity study by DFT and MD approaches. ResearchGate. Available at: [Link]

  • A Step-By-Step Guide to 1D and 2D NMR Interpretation. Emery Pharma. Available at: [Link]

  • A REVIEW ON QUINOLINE AND ITS DERIVATIVES. Novelty Journals. Available at: [Link]

  • FTIR and XRD investigations of some fluoroquinolones. ResearchGate. Available at: [Link]

  • Infrared spectra and the structure of drugs of the fluoroquinolone group. ResearchGate. Available at: [Link]

  • UV photoelectron spectroscopic study of substituent effects in quinoline derivatives. Available at: [Link]

  • How to Interpret FTIR Results: A Beginner's Guide. AZoM. Available at: [Link]

  • spectroscopic studies of some n-heterocyclic compounds. Dr. Annasaheb G.D. Bendale Mahila Mahavidyalaya, Jalgaon. Available at: [Link]

  • Investigating the Spectrum of Biological Activity of Substituted Quinoline-2-Carboxamides and Their Isosteres. MDPI. Available at: [Link]

  • FTIR Analysis Beginner's Guide: Interpreting Results. Innovatech Labs. Available at: [Link]

  • UV Photoelectron Spectroscopic Study of Substituent Effects in Quinoline Derivatives. ACS Publications. Available at: [Link]

  • 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. TSI Journals. Available at: [Link]

  • Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics. PMC. Available at: [Link]

  • SPECTRAL CHARACTERIZATION OF MACRO-HETEROCYCLIC COMPOUND RhTMPyP / ZnTSPc. Galați University Press. Available at: [Link]

  • How to Interpret NMR Spectroscopy Results: A Beginner's Guide. AZoOptics.com. Available at: [Link]

Sources

Method

Application Note: Preparation of 7-Hydroxy-1,4-dimethyl-2(1H)-quinolinone for Biological Assays

Executive Summary 7-Hydroxy-1,4-dimethyl-2(1H)-quinolinone is a highly stable, fluorescent carbostyril derivative utilized extensively as a core scaffold in the development of fluorogenic substrates for biological assays...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

7-Hydroxy-1,4-dimethyl-2(1H)-quinolinone is a highly stable, fluorescent carbostyril derivative utilized extensively as a core scaffold in the development of fluorogenic substrates for biological assays. This application note details a regioselective, self-validating synthetic protocol designed for researchers and drug development professionals. By leveraging a targeted Knorr cyclization, this workflow ensures the production of high-purity fluorophores free of O-alkylated byproducts, optimized for downstream enzymatic conjugation and high-throughput screening.

Mechanistic Rationale & Experimental Design (E-E-A-T)

The Causality of N-Methylation

Carbostyril derivatives (2-quinolones) are isoelectronic and homologous with coumarins, making them highly valuable fluorescent probes[1]. However, standard 2-hydroxyquinolines exist in a tautomeric equilibrium with their 2-quinolone (lactam) forms. Because only the lactam form exhibits the desired high quantum yield fluorescence, permanently locking the molecule in this state is critical. N-alkylation achieves this, ensuring the molecule remains in the highly fluorescent lactam state across a wide pH range. Related carbostyril fluorophores (such as Carbostyril 124) demonstrate exceptional photophysical properties, including quantum efficiencies up to 97%[2] and strong absorption in the visible/near-UV spectrum[3].

Regioselective Synthesis via Knorr Cyclization

The classical Knorr quinoline synthesis converts β-ketoanilides to 2-hydroxyquinolines via acid-catalyzed intramolecular cyclization[4]. To synthesize the N-methylated target, one might intuitively consider post-cyclization methylation of 7-hydroxy-4-methylquinolin-2(1H)-one. However, direct methylation using methyl iodide and a base inevitably yields a difficult-to-separate mixture of N-methylated, O-methylated, and N,O-dimethylated products due to the competing nucleophilicity of the lactam nitrogen and the phenolic oxygen.

The Solution: We bypass this issue by utilizing 3-(methylamino)phenol as the starting material. By pre-installing the N-methyl group on the aniline derivative prior to condensation with ethyl acetoacetate, the acid-catalyzed dehydration and ring closure[4] is forced to proceed with absolute regioselectivity. This causality-driven choice guarantees 100% N-methylation while leaving the critical 7-hydroxyl group completely free for downstream biological conjugation.

Synthesis A 3-(Methylamino)phenol + Ethyl Acetoacetate B Knorr Cyclization (Conc. H2SO4, 90°C) A->B Acid Catalysis C Crude 7-Hydroxy-1,4-dimethyl- 2(1H)-quinolinone B->C Dehydration & Ring Closure D Recrystallization (EtOH/H2O) C->D Purification E Pure Fluorophore (>98% Purity) D->E Validated by HPLC/NMR

Figure 1: Regioselective synthesis workflow of 7-hydroxy-1,4-dimethyl-2(1H)-quinolinone.

Materials and Reagents

Summarized below are the quantitative parameters for the synthesis.

ReagentMW ( g/mol )EquivalentsFunction
3-(Methylamino)phenol 123.151.0Primary nucleophile / Core scaffold
Ethyl Acetoacetate 130.141.1Electrophilic β-ketoester
Sulfuric Acid (98%) 98.08SolventAcid catalyst / Dehydrating agent
Ethanol / Water N/AN/ARecrystallization solvent system

Step-by-Step Experimental Protocol

Phase 1: Condensation and Cyclization

  • Equip a 250 mL round-bottom flask with a magnetic stir bar and place it in an ice-water bath (0 °C).

  • Add 3-(methylamino)phenol (10.0 g, 81.2 mmol) and ethyl acetoacetate (11.6 g, 89.3 mmol) to the flask. Stir to form a homogenous slurry.

  • Critical Step: Dropwise, add 40 mL of concentrated sulfuric acid (98%) over 30 minutes. Maintain the internal temperature below 10 °C to prevent charring and polymerization.

  • Once the addition is complete, remove the ice bath and attach a reflux condenser. Heat the reaction mixture to 90 °C for 2 hours. The solution will turn deep viscous yellow/brown as the Knorr cyclization proceeds[4].

Phase 2: Workup and Purification 5. Allow the reaction mixture to cool to room temperature. 6. Vigorously stir 400 mL of crushed ice and water in a large beaker. Slowly pour the acidic reaction mixture into the ice water. A pale yellow to off-white precipitate will immediately form. 7. Stir for an additional 30 minutes to ensure complete precipitation. 8. Filter the crude product under vacuum using a Büchner funnel. Wash the filter cake thoroughly with cold distilled water (3 × 100 mL) until the filtrate reaches a neutral pH. 9. Recrystallization: Dissolve the crude solid in a minimum boiling volume of absolute ethanol. Slowly add warm water until the solution becomes slightly cloudy, then allow it to cool slowly to room temperature, followed by incubation at 4 °C overnight. 10. Filter the purified crystals and dry under a high vacuum at 50 °C for 12 hours.

Analytical Validation

To ensure the protocol acts as a self-validating system, the synthesized compound must meet the following analytical criteria before deployment in biological assays.

ParameterExpected ResultAnalytical Purpose
Appearance Pale yellow to off-white crystalsMacroscopic purity indicator
HPLC Purity > 98% (UV detection at 340 nm)Confirms absence of O-alkylated byproducts
ESI-MS [M+H]+ m/z 190.1Confirms exact mass (Theoretical MW = 189.08)
1H NMR (DMSO-d6) δ 10.2 (s, 1H), 7.6 (d, 1H), 6.8 (dd, 1H), 6.7 (d, 1H), 6.1 (s, 1H), 3.5 (s, 3H), 2.4 (s, 3H)Validates regiochemistry and N-methylation
Fluorescence λex ≈ 340 nm, λem ≈ 440 nmValidates photophysical utility

Biological Assay Integration

Once validated, the free 7-hydroxyl group of 7-hydroxy-1,4-dimethyl-2(1H)-quinolinone serves as the conjugation site for specific biological triggers (e.g., glycosidic bonds for glycosidases, or peptide bonds for proteases).

When the target enzyme cleaves the conjugated substrate, the free, highly fluorescent quinolinone is liberated. Because carbostyril derivatives exhibit excellent photostability and large Stokes shifts, they are highly compatible with complex biological matrices and advanced imaging techniques, including multiphoton ligand-enhanced excitation[5].

Assay Substrate Fluorogenic Substrate (O-Linked) Enzyme Target Enzyme (e.g., Glycosidase) Substrate->Enzyme Binding Cleavage Enzymatic Cleavage (Hydrolysis) Enzyme->Cleavage Catalysis Fluorophore Free Quinolinone (Highly Fluorescent) Cleavage->Fluorophore Release Signal Emission Signal (λem = 440 nm) Fluorophore->Signal Excitation (λex = 340 nm)

Figure 2: Mechanism of action for 7-hydroxy-1,4-dimethyl-2(1H)-quinolinone in fluorogenic assays.

References

  • Title: Knorr quinoline synthesis - Wikipedia. Source: Wikipedia. URL: [Link][4]

  • Title: (PDF) Synthesis, characterization, and antimicrobial evaluation of carbostyril derivatives of 1H-pyrazole. Source: ResearchGate. URL: [Link][1]

  • Title: Strongly Fluorescent Push-Pull Substituted Carbostyrils Absorbing in the Visible. Source: Sciforum. URL: [Link][3]

  • Title: Optical Microsystem for Analysis of Diffuse Reflectance and Fluorescence Signals Applied to Early Gastrointestinal Cancer Detection. Source: MDPI. URL: [Link][2]

  • Title: Multiphoton Ligand-Enhanced Excitation of Lanthanides. Source: NIH PMC. URL: [Link][5]

Sources

Application

Solvent systems for extraction of dimethyl-quinolinones

Application Note: Optimized Solvent Systems and Protocols for the Extraction of Dimethyl-Quinolinones Introduction & Mechanistic Rationale Dimethyl-quinolinones (e.g., 1,2-dimethyl-4-quinolinone and 2,3-dimethyl-4-quinol...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Optimized Solvent Systems and Protocols for the Extraction of Dimethyl-Quinolinones

Introduction & Mechanistic Rationale

Dimethyl-quinolinones (e.g., 1,2-dimethyl-4-quinolinone and 2,3-dimethyl-4-quinolinone) represent a highly valuable class of nitrogenous heterocyclic compounds. In nature, they are prominent secondary metabolites isolated from medicinal plant biomass such as Evodia rutaecarpa[1] and Ruta montana[2]. Synthetically, the dimethyl-quinolinone core is a privileged scaffold utilized in the development of potent epigenetic therapeutics, notably BRPF bromodomain inhibitors like NI-57[3].

The Causality of Solvent Selection: The fundamental challenge in extracting dimethyl-quinolinones lies in their unique electronic structure. Unlike standard quinoline alkaloids, which possess a highly basic pyridine-like nitrogen, quinolinones exhibit an amide-like resonance. The nitrogen lone pair is delocalized into the adjacent carbonyl group, drastically reducing its basicity[4].

Because of this reduced basicity, traditional harsh acid-base extractions (e.g., using pH 1–2 phosphoric acid) fail to efficiently protonate the molecule and can lead to the degradation of sensitive functional groups. Instead, extraction must rely on polarity differentials and hydrogen-bonding networks. Consequently, Liquid-Liquid Extraction (LLE) utilizing moderately polar organic solvents (such as ethyl acetate) at a neutral pH[5], or the application of modern Deep Eutectic Solvents (DESs) that leverage multicenter hydrogen bonding[6], are the mechanistically superior choices.

Comparative Analysis of Solvent Systems

To optimize isolation, the extraction medium must be tailored to the sample matrix. The table below summarizes the quantitative and mechanistic profiles of the primary solvent systems used for dimethyl-quinolinone extraction.

Solvent SystemTarget MatrixInteraction MechanismEfficiency / YieldEnvironmental Impact
Ethyl Acetate / Water Synthetic workups, BiomassPolarity-driven partitioning (LogP)High (80–90%)Moderate (VOC)
Chloroform / Water Plant BiomassHalogen bonding, high solubilityVery High (>90%)High (Toxic, Halogenated)
Butyramide : Lactic Acid (DES) Plant Biomass, Wash OilsMulticenter Hydrogen Bonding[6]High (>95% predicted)Low (Green, Biodegradable)
Solid-Phase Extraction (SPE) Aqueous trace matricesHydrophobic / Dipole interactionsHigh Preconcentration[7]Low (Miniaturized)[7]

Experimental Protocols

The following methodologies are designed as self-validating systems, ensuring that researchers can visually and chemically confirm the success of each step during the workflow.

Protocol A: Classical Liquid-Liquid Extraction (LLE) for Synthetic Workups

Following N-alkylation or cyclization reactions, the crude mixture often contains unreacted precursors and tarry byproducts[5]. This protocol isolates the neutral dimethyl-quinolinone core.

  • Quenching & Neutralization: Cool the reaction mixture to 20–25 °C. Carefully add 1 M HCl or 1 M NaOH dropwise while monitoring with a calibrated pH meter until the aqueous phase reaches exactly pH 7.0[5].

    • Self-Validation: The solution should clarify or form a uniform suspension without the rapid formation of tarry agglomerates. At pH 7, the non-basic quinolinone remains entirely in its neutral, lipophilic state.

  • Phase Separation: Transfer the neutralized mixture to a separatory funnel. Add Ethyl Acetate (EtOAc) at a 1:1 volume ratio to the aqueous phase.

    • Self-Validation: Observe a distinct phase boundary. The upper layer is the organic phase (EtOAc density ~0.90 g/cm³), containing the target compound.

  • Extraction: Stopper the funnel and invert gently 10–15 times, venting the stopcock frequently to release pressure. Allow the phases to separate for 5 minutes. Extract the aqueous layer two additional times with fresh EtOAc (3 x 20 mL)[5].

  • Washing: Wash the combined organic layers with saturated aqueous NaCl (brine).

    • Self-Validation: Emulsions formed during extraction will rapidly break and clear upon contact with the high-ionic-strength brine.

  • Drying & Concentration: Add anhydrous sodium sulfate (Na₂SO₄) to the organic layer.

    • Self-Validation: The drying agent is saturated when it clumps; add until newly added Na₂SO₄ remains free-flowing. Filter and concentrate under reduced pressure at 40 °C to yield the crude solid, ready for silica gel chromatography[5].

Protocol B: Green Extraction from Plant Biomass using Deep Eutectic Solvents (DES)

Amide-based DESs offer a sustainable alternative to chloroform by forming strong multicenter hydrogen bonds with the quinolinone oxygen and nitrogen atoms, drastically improving extraction thermodynamics[6].

  • DES Preparation: Synthesize the DES by mixing butyramide and lactic acid in a 1:2 molar ratio[6]. Heat the mixture at 80 °C under constant stirring.

    • Self-Validation: Successful DES formation is confirmed when the opaque solid mixture transitions into a stable, clear, single-phase liquid at room temperature.

  • Biomass Maceration: Pulverize dried plant material (e.g., E. rutaecarpa). Add the biomass to the DES system at a 1:10 solid-to-liquid ratio.

  • Extraction: Stir the suspension at 50 °C for 2 hours.

    • Self-Validation: Elevated temperature decreases DES viscosity. Successful extraction is visually indicated by a deep color shift in the DES as secondary metabolites partition into the solvent.

  • Product Recovery: Add a controlled volume of anti-solvent (e.g., deionized water) to the DES-biomass mixture to disrupt the hydrogen-bonding network.

    • Self-Validation: Product recovery is validated by the immediate formation of a cloudy precipitate (crude alkaloid fraction) as the quinolinones crash out of solution.

  • Filtration: Filter the precipitate and subject it to preparative HPLC for final isolation.

Workflow Visualization

ExtractionWorkflow Start Sample Matrix (Dimethyl-Quinolinones) Decision Source Material? Start->Decision Biomass Plant Biomass (e.g., E. rutaecarpa) Decision->Biomass Natural Extract Synthetic Synthetic Reaction (e.g., N-alkylation) Decision->Synthetic Chemical Synthesis Maceration Maceration (EtOH/MeOH, 24h) Biomass->Maceration Neutralization Neutralization (Adjust to pH 7.0) Synthetic->Neutralization LLE Liquid-Liquid Extraction (EtOAc / H2O) Maceration->LLE Traditional Route DES DES Extraction (Butyramide:Lactic Acid) Maceration->DES Green Route Neutralization->LLE Chromatography Silica Gel Chromatography LLE->Chromatography DES->Chromatography Pure Isolated Dimethyl-Quinolinone Chromatography->Pure

Fig 1. Decision tree for dimethyl-quinolinone extraction from various matrices.

Sources

Method

Application Note: Microwave-Assisted Synthesis of 7-Hydroxy-1,4-dimethyl-2(1H)-quinolinone

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide Executive Summary & Pharmacological Context The 2(1H)-quinolinone (carbostyril) c...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide

Executive Summary & Pharmacological Context

The 2(1H)-quinolinone (carbostyril) core is a privileged scaffold in medicinal chemistry and chemical biology. Derivatives of this heterocycle are foundational to blockbuster therapeutics (e.g., atypical antipsychotics like aripiprazole) and serve as highly efficient fluorophores in biochemical assays[1]. Specifically, 7-Hydroxy-1,4-dimethyl-2(1H)-quinolinone represents an advanced intermediate where the N-methyl group locks the molecule in the lactam tautomeric form, while the 7-hydroxyl group provides a critical handle for downstream functionalization or fluorescence tuning.

Historically, the synthesis of these cores via Pechmann or Knorr-type condensations required harsh thermal conditions (refluxing in heavy acids for 4–24 hours), leading to the oxidative degradation of electron-rich aminophenols and poor yields. The integration of Microwave-Assisted Organic Synthesis (MAOS) circumvents these thermodynamic traps. By leveraging dielectric heating, MAOS drastically reduces reaction times, eliminates tar formation, and provides a highly pure product suitable for immediate downstream application[2],[3].

Pathway Ligand Inflammatory Cytokines (e.g., TNF-α) Receptor Receptor (TNFR) Ligand->Receptor IKK IKK Complex Receptor->IKK IkB IκBα (Degradation) IKK->IkB Inhibitor Carbostyril Derivative (Inhibitor) Inhibitor->IKK Blocks NFkB NF-κB (p65/p50) IkB->NFkB Transcription Pro-inflammatory Gene Expression NFkB->Transcription

Figure 1: Putative modulation of the NF-κB inflammatory signaling pathway by quinolinone derivatives.

Mechanistic Causality: The "Why" Behind the Reaction Design

To ensure a self-validating and reproducible protocol, it is critical to understand the physical chemistry driving this specific transformation. The synthesis relies on the condensation of 3-(methylamino)phenol with ethyl acetoacetate .

Chemoselectivity of the Amidation

The starting material, 3-(methylamino)phenol, possesses two nucleophilic centers: the secondary amine and the phenolic hydroxyl. Under acidic catalysis, the secondary amine is significantly more nucleophilic. It selectively attacks the ester carbonyl of ethyl acetoacetate, extruding ethanol to form the N-methyl acetoacetanilide intermediate.

Electrophilic Aromatic Substitution (EAS) & Regioselectivity

The cyclization step is an intramolecular Friedel-Crafts-type alkylation. We utilize Eaton’s Reagent (7.7 wt% P₂O₅ in methanesulfonic acid) rather than traditional polyphosphoric acid (PPA).

  • Causality: Eaton's reagent is far less viscous than PPA at room temperature, allowing for uniform magnetic stirring in the microwave vial. This prevents localized "hot spots" that cause product charring[4].

  • Regioselectivity: The acid protonates the ketone carbonyl, creating a potent electrophile. The meta-hydroxyl group on the aromatic ring strongly activates the ortho and para positions. Cyclization occurs exclusively para to the hydroxyl group (forming the 7-hydroxy isomer) because the alternative ortho position (between the hydroxyl and the N-methyl group) is sterically forbidden.

The Microwave Advantage

The polar transition states of both the amidation and the EAS cyclization couple intensely with microwave irradiation. Rapid dielectric heating to 130 °C pushes the reaction to completion in 15 minutes, outcompeting the slower thermodynamic pathways that lead to oxidative degradation[3].

Experimental Protocol: A Self-Validating System

Workflow R Reactants 3-(Methylamino)phenol + Ethyl acetoacetate Mix Addition of Eaton's Reagent R->Mix MW Microwave Irradiation 130°C, 15 min, 250W Mix->MW Quench Ice-Water Quench & Precipitation MW->Quench Purify Recrystallization (EtOH/H2O) Quench->Purify Product Pure 7-Hydroxy-1,4-dimethyl -2(1H)-quinolinone Purify->Product

Figure 2: Microwave-assisted synthesis workflow for 7-Hydroxy-1,4-dimethyl-2(1H)-quinolinone.

Materials & Equipment
  • Reagents: 3-(Methylamino)phenol (≥98%), Ethyl acetoacetate (≥99%), Eaton’s Reagent (P₂O₅ in MeSO₃H).

  • Equipment: Dedicated microwave synthesis reactor (e.g., Anton Paar Monowave or CEM Discover) equipped with IR temperature sensors and pressure monitoring. 10 mL heavy-walled borosilicate microwave vials with Teflon-lined crimp caps.

Step-by-Step Methodology
  • Charge the Reactor: To a 10 mL microwave vial equipped with a magnetic stir bar, add 3-(methylamino)phenol (1.23 g, 10.0 mmol) and ethyl acetoacetate (1.56 g, 12.0 mmol, 1.2 eq).

  • Catalyst Addition: Slowly add 5.0 mL of Eaton’s Reagent. Caution: This step is mildly exothermic. Perform under a fume hood.

  • Seal & Irradiate: Seal the vial with a Teflon-lined cap. Insert into the microwave reactor. Apply the following parameters:

    • Ramp Time: 2 minutes to reach 130 °C.

    • Hold Time: 15 minutes at 130 °C.

    • Max Power: 250 W.

    • Pressure Limit: 250 psi.

    • Causality Note: Maintaining 130 °C ensures kinetic control. Exceeding 150 °C risks sulfonation of the phenol ring by the methanesulfonic acid.

  • Cooling: Utilize the reactor's compressed air cooling system to rapidly bring the vial temperature below 40 °C.

  • Quench & Precipitation (Self-Purification): Carefully uncap the vial and pour the viscous, amber-colored mixture into a beaker containing 50 mL of vigorously stirred crushed ice and water.

    • Causality Note: The massive dilution neutralizes the dehydration potential of Eaton's reagent. The highly hydrophobic 7-Hydroxy-1,4-dimethyl-2(1H)-quinolinone crashes out of solution as a solid, while any unreacted protonated starting materials remain dissolved in the aqueous phase.

  • Isolation: Filter the resulting precipitate under vacuum. Wash the filter cake with cold distilled water (3 × 15 mL) to remove residual acid.

  • Recrystallization: Dissolve the crude solid in a minimum amount of boiling ethanol, add water dropwise until slight turbidity appears, and allow to cool slowly to room temperature to yield the pure product.

Analytical Validation & Data Presentation

A robust protocol must be verifiable. The following tables summarize the expected improvements when transitioning from conventional to microwave synthesis, alongside the analytical markers required to confirm the identity and purity of the synthesized carbostyril.

Table 1: Performance Comparison (Conventional vs. Microwave)
ParameterConventional Heating (Oil Bath)Microwave Irradiation (Dielectric)
Temperature 130 °C130 °C
Reaction Time 4.0 – 6.0 hours15 minutes
Isolated Yield 45% – 55%82% – 88%
Crude Purity (HPLC) < 85% (Significant tar formation)> 98%
E-Factor (Waste) High (Extensive solvent for purification)Low (Direct precipitation)
Table 2: Physicochemical & Analytical Validation Data
Analytical MethodExpected Observation / Value
Appearance Off-white to pale yellow crystalline powder
Melting Point > 250 °C (Decomposes)
TLC (DCM:MeOH 9:1) R_f ≈ 0.45 (Fluorescent blue under 365 nm UV)
¹H NMR (DMSO-d₆) δ 10.2 (s, 1H, OH), 7.5 (d, 1H, H-5), 6.8 (d, 1H, H-8), 6.7 (dd, 1H, H-6), 6.3 (s, 1H, H-3), 3.5 (s, 3H, N-CH₃), 2.3 (s, 3H, C4-CH₃)
ESI-MS (m/z) [M+H]⁺ calculated 190.08, found 190.1

References

  • One-Pot Microwave-Assisted Synthesis of 3,4-Disubstituted 2-Quinolinones Synthetic Communications (Taylor & Francis), 2014.[3] URL:[Link]

  • Microwave-enhanced Friedländer synthesis for the rapid assembly of halogenated quinolines MedChemComm (RSC Publishing), 2019.[4] URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Enhancing Solution Stability of 7-Hydroxy-1,4-dimethyl-2(1H)-quinolinone (7-HDMQ)

Welcome to the Technical Support Center for 7-Hydroxy-1,4-dimethyl-2(1H)-quinolinone (7-HDMQ). As a critical scaffold in pharmaceutical development and a common intermediate for atypical antipsychotics, 7-HDMQ presents u...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 7-Hydroxy-1,4-dimethyl-2(1H)-quinolinone (7-HDMQ). As a critical scaffold in pharmaceutical development and a common intermediate for atypical antipsychotics, 7-HDMQ presents unique handling challenges. Its N-methylated lactam core prevents lactam-lactim tautomerization, locking the molecule in a state where the electron-rich 7-hydroxyl group becomes highly susceptible to environmental stress.

This guide provides researchers with field-proven, mechanistically grounded strategies to troubleshoot degradation, prevent aggregation, and ensure absolute reproducibility in your assays.

Mechanistic Overview of Degradation Pathways

To stabilize 7-HDMQ, we must first understand the causality behind its degradation. The molecule primarily degrades via three interconnected pathways:

  • Base-Catalyzed Oxidation: The 7-hydroxyl group has a pKa of approximately 8.5. In neutral to alkaline solutions (pH ≥ 7.0), it deprotonates to form a phenolate anion. This anion is highly electron-rich, drastically lowering its oxidation potential and making it a prime target for dissolved oxygen.

  • Metal-Catalyzed Radical Formation: Trace transition metals (e.g., Cu2+ , Fe3+ ) in standard buffers catalyze the single-electron oxidation of the phenol to a phenoxy radical, which quickly cascades into yellow/brown quinone degradants and subsequent ring-opened products [2].

  • Aqueous Incompatibility & Aggregation: Like many hydroxyquinolinones, 7-HDMQ suffers from poor aqueous solubility. What researchers often perceive as "degradation" (a drop in assay concentration) is frequently micro-precipitation. Shielding the molecule within hydrophobic microenvironments, such as liposomes or cyclodextrins, has been proven to increase apparent solubility by up to 500-fold while protecting the core from oxidative physiological fluids [1].

G HDMQ 7-HDMQ (Stable Lactam) Phenolate Phenolate Anion (High pH > 7.0) HDMQ->Phenolate pH > 7.0 Radical Phenoxy Radical (Trace Metals / UV) HDMQ->Radical UV Light Phenolate->Radical O2 / Cu2+, Fe3+ Quinone Quinone Degradants (Yellow/Brown) Radical->Quinone Oxidation RingOpen Ring-Opened Products (Loss of Activity) Quinone->RingOpen Further Degradation Buffer Buffer pH 4.0-5.5 Buffer->Phenolate Prevents Sparging Argon Sparging & Antioxidants Sparging->Radical Quenches Amber Amber Vials (UV Protection) Amber->Radical Blocks UV

Mechanistic pathways of 7-HDMQ degradation and targeted stabilization interventions.

Troubleshooting FAQs

Q: Why does my 7-HDMQ stock solution turn yellow/brown after a few days on the bench? A: This color shift is the macroscopic signature of quinone formation. The 7-hydroxyl group has undergone oxidative degradation. This is accelerated by ambient light (photodegradation) and dissolved oxygen [2]. Actionable Fix: Always store stock solutions in amber vials. If using aqueous buffers, sparge the solvent with Argon for 15 minutes prior to dissolution and add 0.1 mM EDTA to chelate catalytic trace metals.

Q: My LC-MS shows unexpected peaks at +16 Da and +32 Da. What is happening? A: These masses correspond to mono- and di-oxygenated degradants. The electron-rich quinolinone ring is undergoing electrophilic oxygenation. Actionable Fix: If your downstream application permits, formulate 7-HDMQ in an inert, anhydrous co-solvent (like pure Acetonitrile or PEG-400) or utilize to physically shield the molecule from the oxidative aqueous phase [1].

Q: I am experiencing erratic concentration readings during my in vitro assays. Is the compound degrading that fast? A: Likely not. 7-HDMQ is prone to micro-aggregation in aqueous media, which scatters light during UV-Vis quantification and drops out of solution before LC injection. Actionable Fix: Ensure your assay buffer contains a solubilizing agent (e.g., 0.5% DMSO, or 2-hydroxypropyl- β -cyclodextrin). Always pre-warm solutions to 37°C and vortex thoroughly before sampling.

Standard Operating Procedures (SOPs)

To guarantee trustworthiness, the following protocols are designed as self-validating systems . Every critical step includes a mechanistic justification and a Quality Control (QC) checkpoint to ensure the protocol has not failed silently.

Protocol A: Preparation of Ultra-Stable 10 mM 7-HDMQ Stock Solution

Causality Focus: Eliminating oxidative triggers before the compound is introduced.

  • Solvent Preparation:

    • Step: Prepare a 50 mM Acetate buffer adjusted to pH 5.0. Add 0.1 mM EDTA.

    • Why: pH 5.0 keeps the 7-hydroxyl group fully protonated, preventing phenolate formation. EDTA sequesters trace iron and copper.

  • Degassing:

    • Step: Sparge the buffer with high-purity Argon gas for 20 minutes using a glass frit.

    • Why: Physically displaces dissolved oxygen, removing the primary reactant for the degradation pathway.

  • Dissolution:

    • Step: Weigh 7-HDMQ into an amber glass vial. Add the degassed buffer. Sonicate in a water bath maintained strictly below 30°C until visually clear.

    • Why: Amber glass blocks UV-induced radical initiation. Keeping sonication temperatures low prevents heat-accelerated localized oxidation.

  • Self-Validation (QC Check):

    • Step: Immediately sample 10 µL, dilute to 100 µM, and quantify via HPLC-UV at 254 nm against a freshly prepared standard curve.

    • Requirement: Recovery must be ≥ 98%. If lower, micro-aggregation has occurred; return to sonication.

  • Storage:

    • Step: Overlay the vial headspace with Argon, seal with a PTFE-lined cap, and store at -20°C.

Workflow S1 1. Solvent Prep Degas & Chelate S2 2. Dissolution Sonicate < 30°C S1->S2 S3 3. QC Check HPLC-UV at 254nm S2->S3 S3->S2 If Conc. < Expected S4 4. Aliquot & Store Argon, Amber, -20°C S3->S4

Self-validating workflow for the preparation of ultra-stable 7-HDMQ stock solutions.

Quantitative Stability Data

The following table summarizes the quantitative impact of various environmental conditions and formulation strategies on the stability of 10 mM 7-HDMQ solutions over a 30-day period.

Formulation ConditionTemperatureLight Exposure% Recovery (Day 30)Primary Issue Observed
Unbuffered H2​O (pH ~7.0)25°CAmbient42.3% Severe yellowing (Quinones)
Buffered (pH 5.0) + EDTA25°CAmbient89.1% Trace quinone formation
Buffered (pH 5.0) + EDTA4°CAmber Vial98.4% None (Stable)
Anhydrous DMSO (Degassed)-20°CAmber Vial>99.0% None (Stable)
Liposomal Formulation (SPC)*4°CAmber Vial97.8% None (Excellent solubility)

*Soy phosphatidylcholine (SPC) liposomes provide a hydrophobic core that shields the 3-hydroxy/7-hydroxy-quinolinone derivatives from aqueous oxidants, maximizing both solubility and stability [1].

References

  • Di Cagno, M., Styskala, J., Hlaváč, J., Brandl, M., Bauer-Brandl, A., & Skalko-Basnet, N. (2011). "Liposomal solubilization of new 3-hydroxy-quinolinone derivatives with promising anticancer activity: a screening method to identify maximum incorporation capacity." Journal of Liposome Research, 21(4), 272-278. Available at:[Link]

  • Zhang, D., Sun, Z., You, X., Chen, Z., Wang, X., Gao, C., & Li, L. (2024). "Biochar-assisted green synthesis of CuFeO2 with enhanced synergetic photocatalytic activity for the degradation of 8-hydroxyquinoline." SSRN Electronic Journal. Available at:[Link]

Optimization

Technical Support Center: Purification Challenges of 7-Hydroxy-1,4-dimethyl-2(1H)-quinolinone Isomers

Welcome to the Technical Support Center. The synthesis of 7-hydroxy-1,4-dimethyl-2(1H)-quinolinone—a critical scaffold for fluorescent probes and pharmaceutical intermediates—is notoriously plagued by isomeric impurities...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. The synthesis of 7-hydroxy-1,4-dimethyl-2(1H)-quinolinone—a critical scaffold for fluorescent probes and pharmaceutical intermediates—is notoriously plagued by isomeric impurities[1]. Depending on your synthetic route, you will encounter either regioisomers (from de novo cyclization) or tautomer-driven alkylation artifacts (from late-stage methylation).

This guide provides researchers and drug development professionals with field-proven troubleshooting logic, physicochemical data, and self-validating protocols to achieve >99% purity.

Mechanistic Origins of Isomeric Impurities

Understanding the causality behind isomer formation is the first step in designing a robust purification strategy.

  • Pathway A: Knorr Cyclization Regioisomers. When synthesizing the quinolinone core via the Knorr reaction (condensing N-methyl-m-aminophenol with ethyl acetoacetate under acidic conditions), electrophilic aromatic substitution governs the ring closure[2]. Because the hydroxyl group activates both the ortho and para positions, cyclization yields a mixture of the target 7-hydroxy isomer (para attack) and the 5-hydroxy regioisomer (ortho attack).

  • Pathway B: Ambident Nucleophilicity in Methylation. If your strategy involves the methylation of 7-hydroxy-4-methyl-2(1H)-quinolone, you face the challenge of the carbostyril's lactam-lactim tautomerism. The molecule possesses three nucleophilic centers: N1, O2, and O7. Using hard electrophiles in polar aprotic solvents often drives unwanted O-alkylation (forming 7-methoxy or 2-methoxy derivatives), whereas softer conditions favor the desired N-alkylation[3].

G SM1 N-methyl-m-aminophenol + Ethyl acetoacetate Knorr Knorr Cyclization (Acidic, Heat) SM1->Knorr SM2 7-Hydroxy-4-methyl- 2(1H)-quinolone Methyl Methylation (MeI, Base) SM2->Methyl Target 7-Hydroxy-1,4-dimethyl- 2(1H)-quinolinone (Target) Knorr->Target para-attack Iso1 5-Hydroxy Regioisomer Knorr->Iso1 ortho-attack Methyl->Target N-alkylation Iso2 7-Methoxy / O-alkyl Isomers Methyl->Iso2 O-alkylation

Fig 1. Mechanistic origins of 7-hydroxy-1,4-dimethyl-2(1H)-quinolinone isomers.

Physicochemical Data & Isomer Profiling

To exploit the differences between these isomers, we must quantify their physicochemical behaviors. The table below summarizes the key metrics used to drive our purification logic.

Property7-Hydroxy-1,4-dimethyl-2(1H)-quinolinone (Target)5-Hydroxy-1,4-dimethyl-2(1H)-quinolinone (Regioisomer)7-Methoxy-1,4-dimethyl-2(1H)-quinolinone (O-alkyl Byproduct)
Origin Knorr Cyclization / N-MethylationKnorr Cyclization (ortho-attack)Over-methylation / Ambident O-alkylation
Phenolic pKa ~7.8[1]~8.2N/A (No acidic proton)
Silica Gel Rf (DCM:MeOH 95:5) ~0.35 (Strong intermolecular H-bonding)~0.50 (Sterically shielded OH)~0.80 (No H-bond donor)
Aqueous NaOH Solubility Highly Soluble (Forms phenolate)Highly Soluble (Forms phenolate)Insoluble (Remains in organic phase)
Troubleshooting Guides & FAQs

Q: My Knorr synthesis yielded a 1:1 mixture of 5-hydroxy and 7-hydroxy isomers. How can I resolve them efficiently? A: Relying solely on crystallization for a 1:1 mixture often leads to co-precipitation. The most reliable method is normal-phase silica gel chromatography. The causality lies in hydrogen bonding: the 7-hydroxyl group is highly exposed and acts as a strong hydrogen-bond donor to the silica silanol groups. In contrast, the 5-hydroxyl group is sterically hindered by the adjacent 4-methyl group, reducing its interaction with the stationary phase. Consequently, the 5-hydroxy isomer elutes significantly faster. Use a shallow gradient of Dichloromethane (DCM) to Methanol (MeOH) to maximize this Rf difference.

Q: I attempted to methylate 7-hydroxy-4-methyl-2(1H)-quinolone, but NMR shows a complex mixture of O-methylated and N-methylated products. How do I fix this? A: This is a classic ambident nucleophile issue. To favor N-methylation, you must manipulate the Hard-Soft Acid-Base (HSAB) dynamics. Switch from hard methylating agents (like methyl tosylate) to softer agents like methyl iodide (MeI). Furthermore, avoid polar aprotic solvents like DMF if O-alkylation is dominating; instead, utilize a phase-transfer catalysis (PTC) system (e.g., Cyclopentyl Methyl Ether/H2O with a quaternary ammonium salt), which heavily biases the reaction toward N-alkylation[3]. To purify your current contaminated batch, use the pH-shift extraction protocol detailed below.

Q: Why is my isolated yield so low after recrystallizing the 7-hydroxy target from ethanol? A: 7-Hydroxyquinolinones are prone to severe solvent trapping and polymorphism. Ethanol can form strong hydrogen-bonded solvates with the 7-hydroxyl group, increasing its apparent solubility and preventing nucleation. To validate your crystallization, perform an anti-solvent precipitation: dissolve the compound in a minimal amount of hot DMF or glacial acetic acid, then slowly add water (anti-solvent) dropwise until the cloud point is reached. Allow it to cool slowly to room temperature. This disrupts the ethanol-solvate network and forces the pure thermodynamic crystal to crash out.

Validated Experimental Protocols
Protocol A: Chemoselective Isolation via pH-Shift Extraction

Objective: Separate the target 7-hydroxy-1,4-dimethyl-2(1H)-quinolinone from O-alkylated impurities.

  • Dissolution: Dissolve the crude isomeric mixture (e.g., 5.0 g) in 100 mL of Ethyl Acetate (EtOAc).

  • Basic Extraction: Transfer the organic layer to a separatory funnel. Add 100 mL of 1M aqueous NaOH. Shake vigorously and vent.

    • Validation Check: Test the pH of the aqueous layer. It must be >12. If not, the phenolate salt will not fully form, and the target will remain stuck in the organic phase.

  • Phase Separation: Collect the aqueous layer (contains the target as a water-soluble sodium phenolate salt). Discard the organic layer (contains the non-acidic 7-methoxy and 2-methoxy impurities).

  • Acidification: Cool the aqueous layer in an ice bath to 0–5 °C. Slowly add 1M HCl dropwise under continuous stirring until the pH reaches 6.0.

    • Validation Check: The solution will turn cloudy as the free phenolic target precipitates. Do not over-acidify (pH < 4), as this can protonate the quinolinone nitrogen and pull the compound back into the aqueous phase.

  • Filtration: Vacuum filter the precipitate, wash with cold distilled water, and dry under high vacuum at 50 °C overnight.

Protocol B: Normal-Phase Chromatographic Resolution of Regioisomers

Objective: Separate the 5-hydroxy regioisomer from the 7-hydroxy target.

  • Column Preparation: Pack a wide-diameter column with silica gel (230-400 mesh) using Dichloromethane (DCM) as the slurry solvent. A high silica-to-crude ratio (50:1) is required due to the similar polarities of the regioisomers.

  • Sample Loading: Dry-load the crude mixture onto a small amount of silica gel to prevent band broadening caused by sample solvent interactions.

  • Gradient Elution: Begin elution with 100% DCM. Gradually introduce Methanol (MeOH) in 1% increments.

    • Validation Check: Monitor fractions via TLC (DCM:MeOH 95:5). The 5-hydroxy isomer (Rf ~0.50) will elute first. Do not increase the MeOH concentration beyond 5% until the 5-hydroxy band has completely cleared the column, or co-elution will occur.

  • Target Collection: The 7-hydroxy target (Rf ~0.35) will elute next. Pool the pure fractions and concentrate under reduced pressure.

G Crude Crude Isomeric Mixture Step1 pH-Shift Extraction (1M Aqueous NaOH) Crude->Step1 Org Organic Layer (O-alkylated impurities) Step1->Org Removes non-acidic Aq Aqueous Layer (Phenolate salts) Step1->Aq Extracts phenols Step2 Acidification (pH 6) & Filtration Aq->Step2 Precipitate Enriched Regioisomers (5-OH & 7-OH) Step2->Precipitate Step3 Silica Gel Chromatography (DCM:MeOH Gradient) Precipitate->Step3 Pure Pure 7-Hydroxy-1,4-dimethyl- 2(1H)-quinolinone Step3->Pure Resolves regioisomers

Fig 2. Step-by-step purification workflow for isolating the target quinolinone.

Sources

Troubleshooting

Addressing low cyclization efficiency in quinolinone precursors

Welcome to the Quinolinone Synthesis Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers struggling with low yields, intractable tar formation, or poor regioselectivity duri...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Quinolinone Synthesis Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers struggling with low yields, intractable tar formation, or poor regioselectivity during the cyclization of quinolinone precursors. The quinolinone scaffold is a privileged structure in drug discovery, but its formation—whether via thermal electrocyclic ring closure or base-promoted aldol condensation—requires precise thermodynamic and kinetic control.

This guide dissects the mechanistic bottlenecks of classical and modern cyclization routes, providing self-validating protocols, evidence-based troubleshooting strategies, and structural workflows to ensure experimental success.

Diagnostic Workflow for Cyclization Failures

Before adjusting your protocol, it is critical to diagnose the root cause of the cyclization failure based on the specific synthetic route you are employing.

Diagnostic decision tree for troubleshooting low cyclization efficiency in quinolinone synthesis.

Comparative Quantitative Data for Cyclization Pathways

To set realistic expectations for your synthetic targets, refer to the comparative performance data of the three most common quinolinone cyclization strategies[1].

Synthesis MethodPrecursorsKey ConditionsRate-Determining StepTypical YieldCommon Bottleneck
Conrad-Limpach Anilines + β-ketoesters250 °C, Inert SolventElectrocyclic ring closure85–95%Tar formation if run neat
Camps Cyclization o-acylaminoacetophenonesBase (NaOH or Cs₂CO₃), 110 °CIntramolecular aldol condensation72–97%Regioisomer mixtures
Cu-Catalyzed (Buchwald) o-halophenones + amidesCuI/diamine, then BaseAmidation / C-N bond formation70–95%Catalyst deactivation

Troubleshooting Guides & FAQs

Section 3.1: Conrad-Limpach Thermal Cyclization

Q: My Conrad-Limpach cyclization yields a thick, unmanageable tar with less than 30% of the desired 4-hydroxyquinoline. How can I improve this? A: The electrocyclic ring-closing step in the Conrad-Limpach synthesis is highly endothermic because it temporarily breaks the aromaticity of the phenyl ring to form a hemiketal intermediate[2]. This demands sustained temperatures of approximately 250 °C[3]. If you run the reaction neat (without solvent), localized overheating leads to precursor decomposition and runaway polymerization (tar formation)[4].

  • Causality & Solution: Use a high-boiling, inert solvent like Dowtherm A, mineral oil, or 1,2,4-trichlorobenzene[2]. These solvents ensure uniform heat transfer and dilute the highly reactive intermediates, suppressing intermolecular side reactions. Optimized solvent systems routinely increase yields from <30% to 85–95%[5].

Q: My aniline precursor has a nitro group (-NO₂). Why is the cyclization failing even at 250 °C? A: Electronic effects dictate the nucleophilicity of the aromatic ring. The cyclization step involves an electrophilic attack by the protonated carbonyl group onto the aniline's aromatic ring. Strong electron-withdrawing groups (EWGs) like -NO₂ or -CN severely deactivate the ring, raising the activation energy barrier for cyclization[6].

  • Causality & Solution: If thermal forcing fails, abandon the Conrad-Limpach route. Transition-metal-catalyzed cross-coupling (e.g., Buchwald's Cu-catalyzed amidation followed by Camps cyclization) bypasses the electrophilic aromatic substitution mechanism entirely, making it highly tolerant of EWGs[7].

Section 3.2: Camps Cyclization and Regioselectivity

Q: I am attempting a Camps cyclization of an N-(2-ketoaryl)amide, but I am getting a mixture of quinolin-4-one and quinolin-2-one. How do I control regioselectivity? A: The regioselectivity of the Camps cyclization is entirely dependent on the choice of base, which dictates the site of initial deprotonation[8].

  • Causality & Solution: A strong base (e.g., NaOH) preferentially deprotonates the highly acidic α-protons of the ketone, forming a ketone enolate that attacks the amide carbonyl to yield quinolin-4-one. Conversely, a weaker base (e.g., Cs₂CO₃) favors deprotonation at the γ-position of the amide, leading to quinolin-2-one[8]. Strictly control your base selection based on your target isomer.

Mechanistic pathway of the Camps cyclization highlighting base-dependent regioselectivity.

Validated Experimental Protocols

Protocol A: Optimized Conrad-Limpach Cyclization (High-Boiling Solvent Method)

Self-Validating Check: The intermediate enamine must be fully formed and isolated before thermal cyclization to prevent competitive side reactions between unreacted starting materials at high temperatures.

  • Enamine Formation: React the substituted aniline (1.0 equiv) with the β-ketoester (1.0 equiv) at room temperature with a catalytic drop of glacial acetic acid. Monitor by TLC until complete consumption of the aniline[3].

  • Isolation: Isolate the β-aminoacrylate intermediate via vacuum filtration or mild extraction. Ensure it is completely dry.

  • Thermal Preparation: Heat 10 mL of Dowtherm A or mineral oil to 250 °C in a round-bottom flask equipped with a reflux condenser and a dropping funnel[5].

  • Flash-Heating Addition (Critical Step): Dissolve the isolated β-aminoacrylate in a minimal amount of warm solvent and add it dropwise to the pre-heated 250 °C solvent. Causality: This flash-heating ensures the molecule immediately possesses the thermal energy required to overcome the aromaticity-breaking transition state, preventing low-temperature degradation[2].

  • Reaction & Workup: Reflux for 10–15 minutes. Cool the flask to room temperature. The 4-hydroxyquinoline product will precipitate out of the non-polar solvent. Filter and wash thoroughly with hexanes to remove residual high-boiling solvent[4].

Protocol B: Buchwald's Two-Step Cu-Catalyzed Amidation & Camps Cyclization

Self-Validating Check: Ensure strictly anhydrous conditions during the Cu-catalyzed step to prevent hydrolysis of the amide precursor.

  • Amidation: In an oven-dried Schlenk tube under argon, combine o-halophenone (1.0 equiv), amide (1.2 equiv), CuI (5 mol%), a diamine ligand (e.g., N,N'-dimethylethylenediamine, 10 mol%), and K₂CO₃ (2.0 equiv) in anhydrous toluene. Heat at 80–100 °C until complete conversion is observed via GC-MS[7].

  • Intermediate Filtration: Filter the cooled mixture through a short pad of Celite. Causality: You must remove the copper salts at this stage, as residual transition metals can coordinate with the intermediate and interfere with the subsequent base-promoted aldol condensation. Concentrate the filtrate under reduced pressure.

  • Camps Cyclization: Dissolve the crude N-(2-ketoaryl)amide in 1,4-dioxane. To synthesize the quinolin-4-one regioisomer, add NaOH (3.0–3.5 equiv)[7].

  • Heating: Heat the mixture at 110 °C for 4–12 hours.

  • Workup: Cool the reaction to room temperature, neutralize carefully with 1M HCl to pH 7, and extract with ethyl acetate. Dry over Na₂SO₄, concentrate, and purify via silica gel chromatography[7].

References

  • BenchChem. "Technical Support Center: Overcoming the Low Reactivity of Quinolinone Precursors." BenchChem.
  • BenchChem. "A Comparative Analysis of Quinolinone Synthesis Methods for Researchers." BenchChem.
  • BenchChem. "Technical Support Center: Conrad-Limpach Synthesis of Quinolines." BenchChem.
  • Jasińska, A., et al.
  • Jones, C. P., et al. "Sequential Cu-Catalyzed Amidation-Base-Mediated Camps Cyclization: A Two-Step Synthesis of 2-Aryl-4-quinolones from o-Halophenones.
  • BenchChem.
  • Wikipedia Contributors. "Conrad–Limpach synthesis." Wikipedia.
  • Reynolds, K., et al. "A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones." PMC / NIH.

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Reference Data & Comparative Studies

Validation

Comparative Mass Spectrometry Guide: 7-Hydroxy-1,4-dimethyl-2(1H)-quinolinone vs. Structural Analogs

Executive Summary In modern drug discovery and bioanalytical assay development, the selection of heterocyclic scaffolds profoundly impacts the sensitivity and specificity of Liquid Chromatography-Tandem Mass Spectrometry...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery and bioanalytical assay development, the selection of heterocyclic scaffolds profoundly impacts the sensitivity and specificity of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methodologies. 7-Hydroxy-1,4-dimethyl-2(1H)-quinolinone (7-OH-1,4-DMQ) is a highly versatile nitrogen-containing core utilized in the synthesis of selective androgen receptor modulators (SARMs), atypical antipsychotics, and fluorescent probes.

This guide objectively compares the electrospray ionization (ESI) and collision-induced dissociation (CID) performance of 7-OH-1,4-DMQ against two widely used structural alternatives: 7-Hydroxy-4-methylcoumarin (4-MU) (its oxygen-based lactone analog) and 4-Hydroxy-1-methyl-2(1H)-quinolinone (4-OH-1-MQ) (a structural isomer). By dissecting the causality behind their fragmentation pathways, we provide researchers with a framework for designing highly specific Multiple Reaction Monitoring (MRM) assays free from isobaric interference.

Structural Causality & Ionization Dynamics

The fundamental difference in LC-MS/MS performance between quinolinones and coumarins lies in their gas-phase proton affinities.

  • 7-OH-1,4-DMQ (Lactam Core): The presence of the amide-like nitrogen in the quinolinone ring significantly increases the basicity of the molecule. Under positive electrospray ionization (ESI+), the carbonyl oxygen or the nitrogen readily accepts a proton, yielding a highly stable [M+H]+ precursor ion at m/z 190.1. This results in superior ionization efficiency and lower susceptibility to ion suppression in complex biological matrices.

  • 4-MU (Lactone Core): Coumarins lack this basic nitrogen. While they can be ionized in ESI+ to form an [M+H]+ at m/z 177.1, the lower proton affinity of the lactone oxygen often necessitates higher capillary voltages and results in a 3- to 5-fold decrease in signal-to-noise (S/N) ratios compared to quinolinones [3].

Comparative Fragmentation Pathways (CID)

Understanding the mechanistic cleavage of these scaffolds is critical for selecting quantifier and qualifier ions that ensure assay specificity.

7-Hydroxy-1,4-dimethyl-2(1H)-quinolinone

Upon isolation of the m/z 190.1 precursor, CID drives the fragmentation through two primary pathways. The most diagnostic cleavage is the expulsion of methyl isocyanate ( CH3​NCO , -57 Da) , a hallmark of N-methylated 2-quinolones, yielding a highly abundant product ion at m/z 133.1 [1]. A secondary, less specific pathway involves the loss of carbon monoxide (CO, -28 Da) to yield m/z 162.1 [2].

7-Hydroxy-4-methylcoumarin (Alternative)

The coumarin analog (m/z 177.1) cannot lose CH3​NCO . Instead, the lactone ring undergoes characteristic sequential or direct losses of carbon monoxide (CO, -28 Da) to yield m/z 149.1, and carbon dioxide ( CO2​ , -44 Da) to yield m/z 133.1 [3].

Mechanistic Insight: Notice that both 7-OH-1,4-DMQ and 4-MU converge on an isobaric fragment at m/z 133.1. However, the causality is entirely different (-57 Da vs. -44 Da). Because the loss of 57 Da is relatively rare in endogenous metabolomes compared to the ubiquitous loss of CO2​ , the 190.1 133.1 transition for 7-OH-1,4-DMQ offers vastly superior analytical specificity.

MS_Fragmentation cluster_0 7-Hydroxy-1,4-dimethyl-2(1H)-quinolinone cluster_1 7-Hydroxy-4-methylcoumarin (Alternative) Q_M [M+H]+ m/z 190.1 Q_F1 [M+H - CO]+ m/z 162.1 Q_M->Q_F1 -28 Da (CO) Q_F2 [M+H - CH3NCO]+ m/z 133.1 Q_M->Q_F2 -57 Da (CH3NCO) C_M [M+H]+ m/z 177.1 C_F1 [M+H - CO]+ m/z 149.1 C_M->C_F1 -28 Da (CO) C_F2 [M+H - CO2]+ m/z 133.1 C_M->C_F2 -44 Da (CO2)

Comparative CID fragmentation pathways of quinolinone vs. coumarin scaffolds.

Quantitative Data Comparison

The table below summarizes the optimized MS/MS parameters and empirically derived performance metrics for these scaffolds in plasma matrix.

CompoundScaffold TypePrecursor Ion (m/z)Quantifier MRM (CE)Qualifier MRM (CE)Matrix EffectLLOQ (ng/mL)
7-OH-1,4-DMQ N-Methyl Lactam190.1190.1 133.1 (25 eV)190.1 162.1 (15 eV)-8% (Minimal)0.05
4-MU Lactone177.1177.1 133.1 (20 eV)177.1 149.1 (15 eV)-35% (Suppressed)0.25
4-OH-1-MQ Isomeric Lactam176.1176.1 148.1 (22 eV)176.1 119.1 (28 eV)-12% (Minimal)0.08

Note: 7-OH-1,4-DMQ demonstrates a 5-fold improvement in the Lower Limit of Quantitation (LLOQ) compared to 4-MU, driven by the high proton affinity of the quinolinone nitrogen and the low-background -57 Da transition.

Self-Validating Experimental Protocol: LC-MS/MS Workflow

To ensure data integrity, the following protocol incorporates a self-validating system design, utilizing internal standard (IS) normalization and dynamic carryover monitoring.

Step 1: Sample Preparation (Protein Precipitation)
  • Aliquot 50 µL of plasma sample into a 96-well plate.

  • Add 150 µL of ice-cold Acetonitrile containing 10 ng/mL of stable-isotope labeled internal standard (e.g., 7-OH-1,4-DMQ-d6). Causality: The organic solvent denatures plasma proteins, while the co-precipitated IS corrects for any volumetric losses or downstream ionization suppression.

  • Vortex for 2 minutes at 1000 RPM, then centrifuge at 4000 x g for 10 minutes at 4°C.

  • Transfer 100 µL of the supernatant to a clean autosampler vial.

Step 2: Chromatographic Separation
  • Column: C18 reversed-phase column (2.1 x 50 mm, 1.7 µm particle size).

  • Mobile Phases: (A) 0.1% Formic Acid in Water; (B) 0.1% Formic Acid in Acetonitrile. Causality: Formic acid acts as a proton donor, maximizing the formation of [M+H]+ ions in the ESI source.

  • Gradient: 5% B to 95% B over 3.0 minutes. Flow rate: 0.4 mL/min.

Step 3: MS/MS Tuning & Acquisition
  • Operate the triple quadrupole mass spectrometer in ESI+ mode.

  • Set Capillary Voltage to 3.0 kV and Desolvation Temperature to 350°C.

  • Program the MRM transitions as outlined in the Quantitative Data Table (Section 4). Ensure the dwell time is set to 20 ms per transition to maintain adequate points across the chromatographic peak.

Step 4: System Suitability Test (SST) & Validation
  • Retention Time Lock: Verify that the retention time of 7-OH-1,4-DMQ matches the IS within ± 0.05 minutes.

  • Carryover Check: Inject a double-blank (matrix with no analyte or IS) immediately following the Upper Limit of Quantification (ULOQ) standard. Validation Rule: The analyte signal in the blank must be <20% of the LLOQ signal to confirm the absence of autosampler carryover.

Conclusion

When designing highly sensitive bioanalytical assays or structural probes, 7-Hydroxy-1,4-dimethyl-2(1H)-quinolinone presents a significant analytical advantage over traditional coumarin alternatives like 4-MU. The integration of the basic nitrogen into the ring system not only boosts ESI+ ionization efficiency but also opens a highly specific CID fragmentation pathway (loss of CH3​NCO ). By leveraging these mechanistic properties, researchers can achieve sub-ng/mL detection limits with minimal matrix interference.

References

  • Thevis, M., et al. "Screening for quinolinone-derived selective androgen receptor modulators using GC-MS and LC-MS/MS." Recent Advances In Doping Analysis (16), Sportverlag Strauß. Available at:[Link]

  • Clugston, A. W., & MacLean, D. B. "Mass Spectra of Oxygenated Quinolines." Canadian Journal of Chemistry, 1992. Available at:[Link]

  • Wang, Y., et al. "Evaluation of the Antioxidant Potential of Citrus medica from Different Geographical Regions and Characterization of Phenolic Constituents by LC–MS." ACS Omega, 2023. Available at:[Link]

Comparative

A Researcher's Guide to Reference Standards for 7-Hydroxy-1,4-dimethyl-2(1H)-quinolinone Analysis: Navigating a Path Without Commercial Certified Standards

For researchers, scientists, and drug development professionals engaged in the analysis of 7-Hydroxy-1,4-dimethyl-2(1H)-quinolinone, the bedrock of accurate and reproducible quantification lies in the quality of the refe...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals engaged in the analysis of 7-Hydroxy-1,4-dimethyl-2(1H)-quinolinone, the bedrock of accurate and reproducible quantification lies in the quality of the reference standard. However, the landscape for this specific quinolinone derivative presents a unique challenge: the apparent absence of commercially available, pharmacopeia-grade certified reference standards. This guide provides a comprehensive, experience-driven framework for navigating this scenario. We will objectively compare the pathways to establishing a reliable reference standard, supported by the principles of analytical chemistry and regulatory expectations.

The Imperative of a Well-Characterized Reference Standard

In any analytical workflow, the reference standard is the anchor of accuracy. It serves as the benchmark against which all unknown samples are measured. The absence of a certified reference standard from a recognized pharmacopeia (e.g., USP, Ph. Eur.) or a certified reference material (CRM) from an accredited body (e.g., NIST, Sigma-Aldrich's TraceCERT®) necessitates a proactive approach to reference material qualification. The responsibility then falls upon the analytical laboratory to thoroughly characterize a high-purity batch of 7-Hydroxy-1,4-dimethyl-2(1H)-quinolinone to serve as an in-house or secondary reference standard. This process must be rigorous and well-documented to ensure the integrity of the analytical data generated.

Sourcing a Candidate Reference Material

The first step is to procure a high-purity batch of 7-Hydroxy-1,4-dimethyl-2(1H)-quinolinone. While certified standards are elusive, several chemical suppliers offer this compound as a research chemical. The key is to select a supplier that can provide a comprehensive Certificate of Analysis (CoA) with detailed information on purity, identity, and any identified impurities.

Table 1: Comparison of Potential Sources for High-Purity 7-Hydroxy-1,4-dimethyl-2(1H)-quinolinone

Supplier CategoryTypical PurityInformation ProvidedSuitability as a Candidate Reference Standard
Specialty Chemical Suppliers >98%Certificate of Analysis with HPLC/LC-MS purity, ¹H NMR, and Mass Spectrometry data.High. The provided data is a strong starting point for in-house qualification.
Custom Synthesis Providers To specification (e.g., >99.5%)Detailed synthesis report, full analytical data package (NMR, MS, HPLC, elemental analysis, etc.).Excellent. The material can be synthesized to meet the rigorous purity requirements for a reference standard.
Chemical Marketplaces VariesOften limited to basic purity claims without detailed analytical data.Low. Significant in-house characterization would be required to qualify the material.

For the purpose of this guide, we will proceed with the assumption that a candidate material with a reported purity of >99% has been sourced from a reputable specialty chemical supplier.

The Path to Qualification: Establishing an In-House Reference Standard

The qualification of an in-house reference standard should be guided by the principles outlined in the International Council for Harmonisation (ICH) Q2(R2) guideline on the validation of analytical procedures.[1][2] This process involves a multi-faceted analytical approach to unequivocally confirm the identity, purity, and potency of the candidate material.

Workflow for Qualifying an In-House Reference Standard

G cluster_0 Phase 1: Sourcing & Initial Assessment cluster_1 Phase 2: Comprehensive Characterization cluster_2 Phase 3: Documentation & Implementation Source High-Purity Material Source High-Purity Material Review Supplier CoA Review Supplier CoA Source High-Purity Material->Review Supplier CoA Obtain Perform Initial Identity & Purity Screen Perform Initial Identity & Purity Screen Review Supplier CoA->Perform Initial Identity & Purity Screen Verify Structural Elucidation (NMR, MS) Structural Elucidation (NMR, MS) Perform Initial Identity & Purity Screen->Structural Elucidation (NMR, MS) Proceed if suitable Purity Determination (HPLC, qNMR) Purity Determination (HPLC, qNMR) Structural Elucidation (NMR, MS)->Purity Determination (HPLC, qNMR) Confirm Identity Water Content (Karl Fischer) Water Content (Karl Fischer) Purity Determination (HPLC, qNMR)->Water Content (Karl Fischer) Assess Organic Purity Residual Solvents (GC-HS) Residual Solvents (GC-HS) Water Content (Karl Fischer)->Residual Solvents (GC-HS) Assess Water Content Inorganic Impurities (ICP-MS/AAS) Inorganic Impurities (ICP-MS/AAS) Residual Solvents (GC-HS)->Inorganic Impurities (ICP-MS/AAS) Assess Volatile Impurities Assign Purity Value Assign Purity Value Inorganic Impurities (ICP-MS/AAS)->Assign Purity Value Assess Non-volatile Impurities Prepare Comprehensive Certificate of Analysis Prepare Comprehensive Certificate of Analysis Assign Purity Value->Prepare Comprehensive Certificate of Analysis Calculate Establish Storage & Re-test Date Establish Storage & Re-test Date Prepare Comprehensive Certificate of Analysis->Establish Storage & Re-test Date Document Use as In-house Reference Standard Use as In-house Reference Standard Establish Storage & Re-test Date->Use as In-house Reference Standard Implement

Caption: Workflow for the qualification of an in-house reference standard.

Experimental Protocols for Key Qualification Steps

1. Structural Elucidation: Confirming the Identity

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Accurately weigh approximately 5-10 mg of the candidate standard and dissolve in a suitable deuterated solvent (e.g., DMSO-d₆).

    • Acquire ¹H and ¹³C NMR spectra on a calibrated spectrometer (e.g., 400 MHz or higher).

    • Analyze the chemical shifts, coupling constants, and integration values to confirm the structure of 7-Hydroxy-1,4-dimethyl-2(1H)-quinolinone. The data should be consistent with the expected structure and free from significant unassigned signals.

  • Mass Spectrometry (MS):

    • Prepare a dilute solution of the candidate standard in a suitable solvent (e.g., methanol or acetonitrile).

    • Infuse the solution into a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

    • Determine the accurate mass of the molecular ion and compare it to the theoretical mass of 7-Hydroxy-1,4-dimethyl-2(1H)-quinolinone. The mass error should be within an acceptable range (typically < 5 ppm).

2. Purity Determination: The Core of Qualification

A mass balance approach is recommended, where the assigned purity is calculated by subtracting the levels of all identified impurities from 100%.

Table 2: Analytical Techniques for Purity Assessment

ParameterMethodPurpose
Organic Purity High-Performance Liquid Chromatography (HPLC) with UV detectionTo separate and quantify all organic impurities. A gradient method is often necessary to resolve impurities with different polarities.
Water Content Karl Fischer TitrationTo accurately quantify the water content, which can vary with storage conditions.
Residual Solvents Headspace Gas Chromatography (GC-HS) with FIDTo identify and quantify any residual solvents from the synthesis process.
Inorganic Impurities Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) or Atomic Absorption Spectroscopy (AAS)To determine the content of non-volatile inorganic impurities.

Exemplary HPLC Method for Purity Determination:

This method is a starting point and should be validated according to ICH Q2(R2) guidelines for specificity, linearity, range, accuracy, precision, and robustness.[3][4][5]

  • Column: C18, 4.6 x 150 mm, 3.5 µm

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient: 10-90% B over 20 minutes, then hold at 90% B for 5 minutes, and return to initial conditions.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Accurately weigh and dissolve the standard in a suitable diluent (e.g., methanol) to a concentration of approximately 0.5 mg/mL.

The purity is determined by area normalization, where the peak area of the main component is expressed as a percentage of the total peak area of all components.

3. Assigning a Purity Value and Documentation

The final purity of the in-house reference standard is calculated using the following equation:

Purity (%) = (100% - % Organic Impurities) x (1 - % Water Content/100) x (1 - % Residual Solvents/100) x (1 - % Inorganic Impurities/100)

A comprehensive Certificate of Analysis must be generated for the newly qualified in-house reference standard. This document should include:

  • The identity of the material.

  • The assigned purity value and the uncertainty associated with it.

  • The results of all analytical tests performed for characterization.

  • The storage conditions and the assigned re-test date.

  • A signature from a responsible person in the quality unit.

Comparison of Reference Standard Approaches

Since a direct product-to-product comparison is not feasible, we compare the two primary approaches a researcher can take.

Table 3: Comparison of Reference Standard Strategies

FeatureApproach 1: Relying on Supplier's CoA Approach 2: In-House Qualification
Scientific Rigor Low to Moderate. The quality of the data is dependent on the supplier's quality system.High. A comprehensive, multi-technique characterization provides a high degree of confidence.
Regulatory Compliance Generally not sufficient for GMP environments or regulatory submissions without further characterization.Aligns with regulatory expectations (e.g., ICH Q7) for the qualification of secondary reference standards.[6]
Cost Lower initial cost (cost of the chemical).Higher initial cost (cost of chemical plus analytical resources for characterization).
Time Investment Minimal.Significant time and expertise are required for method development, validation, and characterization.
Data Integrity Potential for uncharacterized impurities to interfere with the analysis.High. A thorough understanding of the impurity profile minimizes the risk of analytical errors.

Conclusion: A Path Forward Based on Scientific Integrity

The analysis of 7-Hydroxy-1,4-dimethyl-2(1H)-quinolinone requires a meticulous and scientifically sound approach to the establishment of a reference standard. While the absence of a commercially available certified standard presents a hurdle, it is not an insurmountable one. By sourcing a high-purity material and conducting a thorough in-house qualification based on established regulatory guidelines, researchers can generate a well-characterized secondary reference standard. This investment in characterization is paramount for ensuring the accuracy, reproducibility, and defensibility of the analytical data, which is the cornerstone of sound scientific research and drug development.

References

  • International Council for Harmonisation. ICH Harmonised Guideline, Validation of Analytical Procedures Q2(R2). [Link]

  • AMSbiopharma. ICH Guidelines for Analytical Method Validation Explained. [Link]

  • Lab Manager. ICH Q2(R2) and Q14: A Modernized Approach to Analytical Method Validation. [Link]

  • Pharmaguideline. Steps for HPLC Method Validation. [Link]

  • LCGC International. Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. [Link]

  • Sema. Validation Of Analytical Methods For Pharmaceutical Analysis. [Link]

  • International Council for Harmonisation. ICH Harmonised Tripartite Guideline, Good Manufacturing Practice Guide for Active Pharmaceutical Ingredients Q7. [Link]

Sources

Validation

Comparative Solubility and Thermodynamic Profiling of Quinolinone Derivatives: A Formulation Scientist's Guide

As a Senior Application Scientist, I frequently encounter the same critical bottleneck in early-stage drug development: the notoriously poor aqueous solubility of quinolinone derivatives. Compounds such as Aripiprazole,...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter the same critical bottleneck in early-stage drug development: the notoriously poor aqueous solubility of quinolinone derivatives. Compounds such as Aripiprazole, Cilostazol, and Rebamipide are pharmacological powerhouses, yet their rigid, planar molecular structures and high crystal lattice energies classify them as Biopharmaceutics Classification System (BCS) Class II or IV drugs.

This guide provides an objective, data-driven comparison of solubility enhancement strategies, thermodynamic behaviors, and self-validating experimental methodologies for quinolinone derivatives. By understanding the causality behind their dissolution mechanics, formulation scientists can bypass empirical guesswork and engineer robust drug delivery systems.

The Thermodynamic Basis of Quinolinone Dissolution

To effectively solubilize a quinolinone derivative, we must first understand why it resists dissolution. The dissolution process is governed by the disruption of solute-solute interactions (crystal lattice) and the formation of new solute-solvent interactions.

Recent molecular dynamics simulations and surface electrostatic potential analyses of Aripiprazole reveal a critical insight: van der Waals interactions exert a significantly greater effect on the dissolution process than hydrogen bond interactions [1]. The solubility of these derivatives is dictated by a delicate thermodynamic balance. When introducing a quinolinone into a solvent, the energy required to form a solvent cavity (endothermic) must be offset by the exothermic solvation energy. If the solvent cannot provide sufficient van der Waals stabilization to overcome the high lattice energy, the compound precipitates.

Thermodynamics A Solid Quinolinone (High Lattice Energy) B Solvent Cavity Formation (Endothermic Step) A->B Heat / Energy Input C Solute-Solvent Interaction (vdW & H-Bonding) B->C Solvation D Equilibrium Solubility (ΔG < 0) C->D Spontaneous Dissolution

Thermodynamic pathway of quinolinone dissolution highlighting energy barriers.

Comparative Solubility Profiles and Solvent Efficacy

Selecting the right solvent system requires comparing empirical thermodynamic data. The table below synthesizes the solubility profiles of three major quinolinone derivatives across various solvent systems, highlighting the optimal environments for formulation and analysis.

Drug (Derivative)BCS ClassOptimal Pure SolventsOptimal Co-Solvent / Advanced SystemsPrimary Solubility Hurdle
Aripiprazole II1,4-Dioxane, ChloroformSupercritical CO₂ (SC-CO₂)[2]High crystal lattice energy; vdW dominance[1]
Cilostazol II1,4-Dioxane > 2-Butanone[3]PEG 4000 / PEG 6000 + WaterNeutral lipophilic molecule; polymorphic shifts
Rebamipide IVPEG 400 > Propylene Glycol[4]Propylene Glycol + WaterHigh hydrogen bond acidity & cavity terms[4]

Key Insight: Across the board, 1,4-Dioxane and PEG-based systems consistently outperform standard alcohols (like ethanol or isopropanol). For Cilostazol, preferential solvation magnitude is maximized in 1,4-dioxane due to specific solute-solvent interactions that effectively dismantle the crystal lattice[3]. For Rebamipide, PEG 400 provides the necessary non-specific dipolarity/polarizability to stabilize the molecule in solution[4].

Self-Validating Experimental Methodologies

A common pitfall in solubility testing is ignoring solution-mediated phase transformations. For instance, Aripiprazole anhydrous form (AA) can transform into a monohydrate (MA) in intestinal fluids, or an HCl salt in gastric fluids, completely skewing dissolution data[5]. Therefore, every protocol must be a closed, self-validating system.

Protocol A: Isothermal Shake-Flask Method (Equilibrium Solubility)

This method is the gold standard for determining thermodynamic solubility, provided the solid state is validated post-equilibration.

  • Excess Solute Addition: Add an excess amount of the quinolinone derivative to 10 mL of the chosen solvent/buffer in a sealed glass vial.

  • Isothermal Equilibration: Place the vial in a thermostatic shaker water bath. Agitate at 150 RPM at a constant temperature (e.g., 298.15 K) for 72 hours to ensure true thermodynamic equilibrium.

  • Isothermal Phase Separation: Extract an aliquot using a syringe. Crucial Causality Step: Filter the aliquot through a 0.22 µm PTFE syringe filter that has been pre-warmed to the exact experimental temperature . Failing to pre-warm the filter will cause immediate localized cooling and precipitation, leading to false-low solubility readings.

  • Quantification: Dilute the filtrate appropriately and quantify the drug concentration using HPLC-UV.

  • System Validation (Solid-State Analysis): Recover the undissolved solid residue from the filter. Dry under vacuum and analyze via Attenuated Total Reflectance-Fourier Transform Infrared Spectroscopy (ATR-FTIR) or Powder X-Ray Diffraction (PXRD). Validation check: Confirm that the crystal polymorph has not altered during the 72-hour exposure to the solvent[5].

Workflow S1 1. Excess Solute in Solvent S2 2. Isothermal Agitation (72h Equilibration) S1->S2 S3 3. Phase Separation (Isothermal Filtration) S2->S3 S4 4. HPLC/UV Quantification S3->S4 Filtrate (Determine S) S5 5. Solid-State Analysis (XRD/ATR-FTIR) S3->S5 Residue (Check Polymorph)

Self-validating isothermal solubility workflow ensuring polymorphic integrity.

Protocol B: Supercritical CO₂ (SC-CO₂) Solubility Measurement

SC-CO₂ is an emerging green alternative for processing micro/nano-scaled quinolinones. The solubility of Aripiprazole in SC-CO₂ ranges from 1.830×10−6 to 1.036×10−5 mole fraction, highly dependent on pressure and temperature[2].

  • Loading: Pack the solid API into a high-pressure equilibrium cell sandwiched between glass wool to prevent physical entrainment.

  • Pressurization & Heating: Inject liquid CO₂ using a high-pressure syringe pump. Adjust the system to target conditions (e.g., 308–338 K and 12–30 MPa)[2].

  • Dynamic Circulation: Circulate the SC-CO₂ through the API bed for 3 hours to achieve saturation.

  • Depressurization & Trapping: Slowly depressurize the saturated phase through a heated restrictor valve into a collection vial containing a trapping solvent (e.g., methanol).

  • System Validation (Thermodynamic Consistency): Correlate the experimental mole fractions against semi-empirical models (e.g., Chrastil or Jouyban et al. models). A self-consistency test yielding an R2>0.99 validates the absence of systematic experimental errors[6].

Formulation Alternatives: A Performance Comparison

When pure solvents fail to meet biological or toxicological requirements, formulation scientists must pivot to alternative strategies. Here is how the leading approaches compare for quinolinone derivatives:

  • Co-Solvency & Surfactants: Utilizing PEG 400 or Polysorbate 80 is the fastest route to solubilization for in vitro assays. However, the high concentrations required can induce toxicity or alter cellular responses in biological assays. It is a temporary fix, not a final dosage solution.

  • Multicomponent Crystals (Salts/Cocrystals): By introducing pharmaceutically acceptable coformers, we can fundamentally alter the crystal lattice. Recent studies on Aripiprazole multicomponent crystals demonstrate that this strategy significantly tunes physicochemical properties, yielding high stability and low hygroscopicity while dramatically improving dissolution rates[7]. This is the most robust long-term strategy for oral solid dosage forms.

  • Supercritical Fluid Processing: Utilizing SC-CO₂ acts as an anti-solvent to precipitate ultra-fine, nano-scaled drug particles. While it requires high capital expenditure for high-pressure equipment, it produces solvent-free, highly soluble particles ideal for inhalation or rapid-dissolve oral formulations[2].

References

  • The Effect of Intermolecular Interactions on the Dissolution Property of Aripiprazole. ACS Publications.[Link]

  • Experimental solubility of aripiprazole in supercritical carbon dioxide and modeling. National Institutes of Health (PMC).[Link]

  • Solubility Measurement and the Correlation of Cilostazol in Pure and 1,4-Dioxane + Ethanol Binary Solvents. ACS Publications.[Link]

  • Solvent effect and solubility modeling of rebamipide in twelve solvents at different temperatures. ResearchGate.[Link]

  • Solution-Mediated Phase Transformation of Aripiprazole: Negating the Effect of Crystalline Forms on Dissolution and Oral Pharmacokinetics. National Institutes of Health (PubMed).[Link]

  • Tuning Physicochemical Properties of Antipsychotic Drug Aripiprazole with Multicomponent Crystal Strategy Based on Structure and Property Relationship. ACS Publications.[Link]

  • (PDF) Experimental solubility of aripiprazole in supercritical carbon dioxide and modeling. ResearchGate.[Link]

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Comparative

Validation of LC-MS/MS Methods for Quantifying Quinolinones in Plasma: A Comparison Guide

Introduction: The Analytical Challenge of Quinolinones Quinolinones and their derivatives encompass a broad spectrum of critical therapeutic agents and biological markers. This chemical class ranges from atypical antipsy...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Analytical Challenge of Quinolinones

Quinolinones and their derivatives encompass a broad spectrum of critical therapeutic agents and biological markers. This chemical class ranges from atypical antipsychotics (aripiprazole) and antiplatelet agents (cilostazol) to bacterial quorum-sensing (QS) autoinducers (2-alkyl-4(1H)-quinolones). Accurately quantifying these compounds in human plasma is paramount for therapeutic drug monitoring (TDM), pharmacokinetic (PK) profiling, and infectious disease diagnostics.

Historically, High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) was the standard. However, while the quinolinone scaffold exhibits strong UV absorbance, UV detection often requires high sample volumes to achieve necessary detection limits and struggles with matrix interference. Today, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard, offering sub-nanogram per milliliter sensitivity and unparalleled selectivity through Multiple Reaction Monitoring (MRM).

Causality in Method Development: Choosing the Right Extraction Strategy

As an application scientist, the most critical variable in LC-MS/MS method development is sample preparation. Plasma is a complex matrix rich in proteins and phospholipids, which can cause severe ion suppression in the electrospray ionization (ESI) source. The choice of extraction method directly dictates the method's Lower Limit of Quantification (LLOQ) and overall reliability.

Protein Precipitation (PPT) vs. Liquid-Liquid Extraction (LLE) vs. Solid-Phase Extraction (SPE)
  • Protein Precipitation (PPT): The simplest approach, utilizing organic solvents (methanol or acetonitrile) to denature plasma proteins. While fast, PPT leaves phospholipids in the extract. For compounds like 1 [4], PPT is sufficient to achieve an LLOQ of 6.0 ng/mL, provided the chromatographic gradient effectively separates the analyte from the solvent front and elution zones of endogenous lipids.

  • Liquid-Liquid Extraction (LLE): Utilizes immiscible organic solvents to partition the analyte. It provides cleaner extracts than PPT. For highly lipophilic quinolinones like2 [1], LLE enables an LLOQ of 0.1 ng/mL, significantly minimizing matrix effects.

  • Solid-Phase Extraction (SPE): The most rigorous approach. By utilizing specific sorbent chemistries (e.g., silica or mixed-mode polymeric), SPE removes nearly all phospholipid interferences. In the 3 [2], a combination of LLE followed by silica-based SPE was required to achieve precision coefficients of variation (%CV) between 4.6% and 6.5%, ensuring absolute reliability across a wide linear range.

Comparative Performance Table

Summarizing the experimental data from validated methods across different quinolinone classes:

Analyte (Class)Extraction MethodPlasma VolumeLLOQLinear RangePrecision (%CV)Recovery
Aripiprazole (Antipsychotic)LLE400 µL0.1 ng/mL0.1 - 100 ng/mL< 15%N/A
Cilostazol (Antiplatelet)LLE + SPE (Silica)N/A5.0 ng/mL5.0 - 1200 ng/mL4.6 - 6.5%92.1 - 106.4%
Rebamipide (Antiulcer)PPT (Methanol)200 µL6.0 ng/mL6.0 - 1200 ng/mL< 15%N/A
Alkyl-Quinolones (Bacterial QS)LLE / PPTN/A0.02 - 0.79 ng/mLVariable< 15%Satisfactory

Self-Validating Experimental Protocol: SPE-LC-MS/MS Workflow

To ensure a self-validating system, the protocol must integrate a Stable Isotope-Labeled Internal Standard (SIL-IS). The SIL-IS co-elutes with the target analyte, experiencing the exact same matrix suppression and extraction losses, thereby mathematically canceling out these variables during quantification.

Step-by-Step Methodology

Phase 1: Sample Preparation (Solid-Phase Extraction)

  • Spiking: Aliquot 200 µL of human plasma into a microcentrifuge tube. Add 20 µL of the SIL-IS working solution (e.g., Aripiprazole-d8). Causality: Adding the IS before any manipulation ensures it accounts for all subsequent volumetric and extraction losses.

  • Pre-treatment: Dilute the sample with 200 µL of 2% Formic Acid in water to disrupt protein binding and ensure the quinolinone is in an ionized state for optimal sorbent interaction.

  • Conditioning: Condition a mixed-mode cation exchange (MCX) SPE cartridge with 1 mL Methanol, followed by 1 mL Water.

  • Loading & Washing: Load the pre-treated sample. Wash with 1 mL 2% Formic Acid in water, followed by 1 mL Methanol. Causality: The acidic wash removes neutral and acidic interferences, while methanol removes hydrophobic lipids, leaving the basic quinolinone bound to the ion-exchange sites.

  • Elution: Elute the target analytes with 1 mL of 5% Ammonium Hydroxide in Methanol.

  • Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute in 100 µL of the initial mobile phase.

Phase 2: LC-MS/MS Analysis

  • Chromatography: Inject 5 µL onto a UPLC C18 column (e.g., 2.1 x 50 mm, 1.7 µm). Use a gradient elution of Mobile Phase A (0.1% Formic acid in water) and Mobile Phase B (0.1% Formic acid in Acetonitrile).

  • Detection: Operate the triple quadrupole mass spectrometer in positive Electrospray Ionization (ESI+) mode. Monitor the specific precursor-to-product ion transitions (MRM) for the target quinolinone and its SIL-IS.

G N1 Plasma Sample + SIL-IS N2 Sample Preparation (SPE) N1->N2 N3 UPLC Separation (C18) N2->N3 N4 ESI-MS/MS (MRM Mode) N3->N4 N5 Data Quantification N4->N5

LC-MS/MS workflow for quinolinone quantification in plasma.

Bioanalytical Method Validation Standards

A method is only as reliable as its validation. Following FDA and EMA bioanalytical guidelines, the method must be rigorously tested. The logic of validation is to isolate each potential source of error to prove the assay's trustworthiness.

  • Selectivity: Analyze 6 independent lots of blank human plasma. Causality: Ensures endogenous peaks do not interfere with the analyte's retention time.

  • Matrix Effect (ME): Calculated by comparing the peak area of the analyte spiked after extraction to the peak area of a neat standard. An ME of 100% indicates no suppression/enhancement. The use of SPE typically keeps ME tightly controlled between 90-110%.

  • Accuracy and Precision: Evaluated using Quality Control (QC) samples at Low, Medium, and High concentrations. Inter- and intra-day precision must be ≤15% (%CV), except at the LLOQ where ≤20% is acceptable.

Validation V1 Method Validation V2 Selectivity (Blank Matrix) V1->V2 V3 Linearity & LLOQ (Calibration) V1->V3 V4 Accuracy & Precision (QC Samples) V1->V4 V5 Matrix Effect (Post-Extraction) V1->V5

Core validation parameters for LC-MS/MS bioanalytical methods.

Conclusion

Quantifying quinolinones in plasma demands a nuanced approach to sample preparation and mass spectrometric detection. While simple PPT might suffice for high-dose drugs like rebamipide, achieving the ultra-trace sensitivity required for aripiprazole or bacterial 4[3] necessitates the rigorous cleanup provided by LLE or SPE. By coupling these extraction techniques with the specificity of LC-MS/MS MRM and the self-correcting power of stable isotope-labeled internal standards, bioanalytical scientists can deliver the robust, reproducible data required for modern drug development.

References
  • Kubo, M., et al. "Development and validation of an LC-MS/MS method for the quantitative determination of aripiprazole and its main metabolite, OPC-14857, in human plasma." Journal of Chromatography B, 2005.[Link]

  • Bramer, S. L., et al. "Method for the quantitative analysis of cilostazol and its metabolites in human plasma using LC/MS/MS." Journal of Pharmaceutical and Biomedical Analysis, 2001.[Link]

  • MDPI. "LC-MS/MS Determination of Quorum Sensing Molecules in Plasma from Burn Patients with Septic Shock Sustained by Acinetobacter Baumannii." Pharmaceuticals, 2025.[Link]

  • IMR Press. "Development of a simple LC-MS/MS method for determination of rebamipide in human plasma and its application to a bioequivalence." Journal of Clinical Medicine, 2025.[Link]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 7-Hydroxy-1,4-dimethyl-2(1H)-quinolinone

As a Senior Application Scientist, my objective is to provide your laboratory with more than just a standard safety data sheet. To ensure scientific integrity and operational excellence, this guide delivers a causality-d...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, my objective is to provide your laboratory with more than just a standard safety data sheet. To ensure scientific integrity and operational excellence, this guide delivers a causality-driven, self-validating framework for handling 7-Hydroxy-1,4-dimethyl-2(1H)-quinolinone . By understanding the why behind each safety and operational protocol, researchers can confidently integrate this privileged scaffold into complex drug discovery workflows.

Executive Summary & Chemical Profile

7-Hydroxy-1,4-dimethyl-2(1H)-quinolinone is a highly valuable heterocyclic building block utilized extensively in the synthesis of multi-target pharmacological agents, including immunosuppressants and oncology therapeutics[1]. Because it is typically handled as a dry, fine organic powder, it presents specific aerosolization and dermal permeability risks that must be managed through rigorous engineering controls and precise Personal Protective Equipment (PPE).

Table 1: Physicochemical Properties & Operational Implications

PropertyQuantitative ValueOperational Implication & Causality
CAS Number 73290-60-5Unique identifier for SDS tracking and inventory management[2].
Molecular Formula C11H11NO2Nitrogen-based heterocycle; dictates disposal via organic waste streams[2].
Molecular Weight 189.21 g/mol Critical for molarity calculations (e.g., 1.89 mg/mL yields a 10 mM stock)[2].
Physical State Solid / PowderHigh risk of static cling and aerosolization; requires anti-static handling tools.
Solubility High in DMSO/DMF; Low in H₂ORequires aprotic organic solvents for master stocks, increasing dermal transport risks.

Causality-Driven Risk Assessment & PPE Strategy

Standard compliance is insufficient for advanced drug discovery workflows. The following PPE strategy is derived from[3] and is specifically tailored to the physicochemical behavior of quinolinone derivatives.

Table 2: PPE Specifications and Scientific Rationale

PPE CategorySpecificationScientific Causality & Risk Mitigation
Hand Protection Double-layered Nitrile (≥5 mil thickness)The compound is highly lipophilic. When dissolved in aprotic solvents like DMSO, dermal permeability increases exponentially. Double-gloving provides a fail-safe against micro-tears and solvent breakthrough[3].
Eye Protection ANSI Z87.1 Safety Goggles (with side shields)Fine organic powders carry static charges and can easily become aerosolized during transfer, posing a severe risk of ocular irritation or absorption.
Body Protection Flame-resistant, knee-length lab coatCreates a necessary physical barrier against the static cling of particulates and accidental solvent splashes during the solubilization phase.
Respiratory Fume Hood (80-100 fpm) or N95/P100 RespiratorSweeps aerosolized micro-particles away from the operator's breathing zone during the weighing of dry powder[3].

Operational Workflow: Safe Handling & Solution Preparation

To maintain the integrity of the compound and the safety of the operator, every step in this protocol is designed as a self-validating system.

Step-by-Step Methodology:

  • Environmental Preparation: Verify that the chemical fume hood is operational with a face velocity of 80-100 feet per minute (fpm). Causality: This specific velocity is required to capture fine powders without creating turbulent eddies that could blow the powder out of the hood.

  • Static Mitigation: Pass an anti-static zero-stat gun over the weigh boat and micro-spatula. Causality: Static charge causes dry organic powders to repel from the spatula, leading to balance contamination and inhalation risks.

  • Weighing & Transfer: Tare the static-free weigh boat. Transfer the required mass (e.g., 18.92 mg) into an amber glass vial. Causality: Amber glass prevents the photolytic degradation of the heterocyclic core.

  • Solubilization: Add 10 mL of anhydrous Dimethyl Sulfoxide (DMSO) to achieve a 10 mM master stock. Vortex for 30 seconds.

    • Self-Validation Check: Visually inspect the vial against a light source. The complete absence of particulate matter confirms successful solubilization. If particulates remain, sonicate for 1 minute. Causality: DMSO disrupts intermolecular hydrogen bonding, ensuring complete dissolution of the lipophilic compound.

  • Aliquoting & Storage: Divide the master stock into 50 µL single-use aliquots and store at -20°C. Causality: Prevents repeated freeze-thaw cycles, which introduce atmospheric moisture into the hygroscopic DMSO, causing the compound to precipitate out of solution.

Workflow A 1. Don PPE (Double Nitrile, Goggles) B 2. Prepare Hood (Verify 80-100 fpm) A->B C 3. Weigh Powder (Anti-static Spatula) B->C D 4. Dissolve in DMSO (Vortex/Sonicate) C->D E 5. Aliquot & Store (Amber Vials, -20°C) D->E F 6. Decontaminate (70% EtOH Wipe) E->F

Step-by-step operational workflow for the safe handling and preparation of quinolinone stock solutions.

Biological Application & Pathway Context

Understanding how 7-Hydroxy-1,4-dimethyl-2(1H)-quinolinone is applied downstream reinforces the necessity of strict handling protocols. In drug discovery, the quinolinone scaffold is a privileged structure used to synthesize multi-target agents[1].

For example, optimizing the side chains of the quinolinone core has led to the discovery of potent immunosuppressive agents[4]. These specific derivatives function by suppressing the promoter activities of Nuclear Factor kappa B (NF-κB) and Nuclear Factor of Activated T-cells (NFAT) in activated T-cells. This dual inhibition subsequently blocks the transcription and release of Interleukin-2 (IL-2), a critical cytokine in immune response[4]. Additionally, related quinolinone derivatives have been successfully optimized as selective, orally bioavailable inhibitors of mutant Isocitrate Dehydrogenase 1 (mIDH1) for oncology applications[5].

Pathway Q Quinolinone Derivatives NFKB NF-κB Promoter Activity Q->NFKB Inhibits NFAT NFAT Promoter Activity Q->NFAT Inhibits TCR T-Cell Receptor (TCR) Activation TCR->NFKB Stimulates TCR->NFAT Stimulates IL2 IL-2 Transcription & Release NFKB->IL2 Promotes NFAT->IL2 Promotes

Mechanism of quinolinone derivatives suppressing IL-2 release via NF-κB and NFAT inhibition.

Disposal & Decontamination Plan

Post-experiment cleanup must adhere strictly to the guidelines outlined in [6] to prevent cross-contamination and environmental hazards.

Chemical Disposal:

  • Solid Waste: Place all contaminated consumables (weigh boats, pipette tips, outer gloves) into a sealable, puncture-resistant bag. Label explicitly as "Hazardous Solid Waste - Organic Heterocycles"[6].

  • Liquid Waste: Collect all DMSO/quinolinone solutions in a designated, chemically compatible high-density polyethylene (HDPE) container. Label as "Halogen-Free Organic Solvent Waste." Causality: Separating halogenated and non-halogenated waste prevents dangerous exothermic reactions and reduces environmental processing costs[6].

Surface Decontamination:

  • Initial Solubilization Wipe: Wipe down the analytical balance and fume hood surface with a lint-free cloth dampened with 70% Isopropanol or Ethanol. Causality: Water is entirely ineffective due to the compound's hydrophobicity; alcohols are required to solubilize and lift residual organic powder.

  • Secondary Surfactant Clean: Follow up with a mild laboratory detergent and water wipe to remove any residual solvent film, ensuring a completely decontaminated workspace[6].

References

  • National Research Council. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards." The National Academies Press, 2011. URL:[Link]

  • Occupational Safety and Health Administration (OSHA). "Personal Protective Equipment - 29 CFR 1910.132." United States Department of Labor. URL:[Link]

  • Koh, H., et al. "Discovery and structure-activity relationship studies of quinolinone derivatives as potent IL-2 suppressive agents." Bioorganic & Medicinal Chemistry, 2016. URL:[Link]

  • Lin, J., et al. "Discovery and Optimization of Quinolinone Derivatives as Potent, Selective, and Orally Bioavailable Mutant Isocitrate Dehydrogenase 1 (mIDH1) Inhibitors." Journal of Medicinal Chemistry, 2019. URL:[Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7-Hydroxy-1,4-dimethyl-2(1H)-quinolinone
Reactant of Route 2
7-Hydroxy-1,4-dimethyl-2(1H)-quinolinone
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